molecular formula C11H12BrNO3S B1292155 1-((4-Bromophenyl)sulfonyl)piperidin-4-one CAS No. 929000-54-4

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1292155
CAS No.: 929000-54-4
M. Wt: 318.19 g/mol
InChI Key: CVRKCAXMZOAGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenyl)sulfonyl)piperidin-4-one (CAS 929000-54-4) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry research. This compound, with a molecular formula of C 11 H 12 BrNO 3 S and a molecular weight of 318.19 g/mol , features a piperidin-4-one scaffold substituted with a 4-bromophenylsulfonyl group. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical candidates. Its primary research value lies in its application as a key precursor for the construction of diverse piperidine-based compound libraries. The ketone functional group on the piperidine ring is a reactive handle for further chemical modifications, including nucleophilic additions or reductions to create secondary alcohols or other derivatives . The 4-bromophenyl moiety also offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aromatic systems. Researchers utilize this compound in exploring structure-activity relationships, often targeting various biological pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRKCAXMZOAGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640923
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-54-4
Record name 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a key intermediate in medicinal and synthetic chemistry.[1] The presence of a reactive ketone group and a bromo-aromatic moiety makes it a versatile scaffold for developing diverse compound libraries, particularly for structure-activity relationship studies.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-sulfonylation of piperidin-4-one with 4-bromophenylsulfonyl chloride. This reaction involves the formation of a stable sulfonamide bond. The general reaction scheme is presented below:

Reaction Scheme:

  • Reactants: Piperidin-4-one hydrochloride, 4-Bromophenylsulfonyl chloride

  • Base: Triethylamine (Et₃N)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Product: this compound

The workflow for this synthesis is illustrated in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials Piperidone Piperidin-4-one HCl ReactionVessel Reaction at 0°C to Room Temp. Piperidone->ReactionVessel SulfonylChloride 4-Bromophenylsulfonyl Chloride SulfonylChloride->ReactionVessel Reagents Triethylamine (Base) Dichloromethane (Solvent) Reagents->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Purification (Crystallization) Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Confirmation SynthesizedProduct Synthesized Product MP Melting Point SynthesizedProduct->MP NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS Purity Purity Confirmation MP->Purity Structure Structural Elucidation NMR->Structure IR->Structure MolWeight Molecular Weight Verification MS->MolWeight FinalConfirmation Structure Confirmed Purity->FinalConfirmation Structure->FinalConfirmation MolWeight->FinalConfirmation

References

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and the potential applications of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is primarily based on computational models due to the limited availability of experimentally determined values in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₃S
Molecular Weight 318.19 g/mol
IUPAC Name 1-[(4-bromophenyl)sulfonyl]piperidin-4-one
CAS Number 929000-54-4
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP (calculated) 1.80
Topological Polar Surface Area 62.8 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bond Count 2

Synthesis and Experimental Protocols

Proposed Synthetic Protocol

Reaction:

Reagents and Materials:

  • Piperidin-4-one hydrochloride

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Reaction Mixture: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free base.

  • Addition of Sulfonyl Chloride: To the above mixture, add a solution of 4-bromophenylsulfonyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry. The piperidin-4-one core is a common motif in a variety of biologically active molecules. The presence of the 4-bromophenylsulfonyl group offers several advantages:

  • Modulation of Physicochemical Properties: The sulfonyl group can influence the solubility, polarity, and metabolic stability of the molecule.

  • Structural Rigidity: The sulfonyl group can impart a degree of conformational rigidity, which can be beneficial for selective binding to biological targets.

  • Sites for Further Functionalization: The bromine atom on the phenyl ring provides a handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The ketone functionality on the piperidine ring can be readily modified, for instance, through reductive amination to introduce further diversity.

While no specific biological activity has been reported for this compound itself, structurally related compounds containing the N-sulfonylpiperidine moiety have shown a wide range of pharmacological activities. For instance, derivatives of N-sulfonylpiperidines have been investigated as potential therapeutic agents targeting various receptors and enzymes.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow reagents Piperidin-4-one HCl 4-Bromophenylsulfonyl Chloride Triethylamine Dichloromethane reaction_mixture Reaction Mixture (0 °C to RT) reagents->reaction_mixture Mixing & Cooling workup Aqueous Work-up & Extraction reaction_mixture->workup Reaction Quenching purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one (CAS: 929000-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential as a versatile building block for the synthesis of novel bioactive molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, the guide explores the known pharmacological profiles of structurally related arylsulfonylpiperidine derivatives, suggesting potential areas of therapeutic investigation.

Introduction

This compound (CAS Number: 929000-54-4) is a synthetic organic compound featuring a piperidin-4-one core N-substituted with a 4-bromophenylsulfonyl group.[1][2] The piperidin-4-one scaffold is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting activities such as anticancer, antiviral, antibacterial, and antifungal properties.[3][4] The incorporation of the arylsulfonyl moiety can significantly influence the physicochemical and pharmacological properties of the parent piperidine ring, making this class of compounds attractive for the development of novel therapeutic agents.[5] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational data available in public chemical databases.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 929000-54-4[1]
Molecular Formula C₁₁H₁₂BrNO₃S[1]
Molecular Weight 318.19 g/mol [1]
IUPAC Name 1-[(4-bromophenyl)sulfonyl]piperidin-4-one[1]
Canonical SMILES C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br[1]
InChI Key CVRKCAXMZOAGQZ-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant1 Piperidin-4-one hydrochloride reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant2 4-Bromophenylsulfonyl chloride product This compound reagents->product Reaction G A This compound B Chemical Modification (e.g., Reductive Amination, Wittig Reaction) A->B C Cross-Coupling Reactions (e.g., Suzuki, Heck) A->C D Library of Novel Derivatives B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Development G->H

References

An In-depth Technical Guide on the Spectral Data of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted spectral characteristics and data from closely related compounds to offer a thorough analytical profile. This information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₂BrNO₃S.[1] It possesses a piperidin-4-one ring N-substituted with a 4-bromophenylsulfonyl group. This structure combines the features of a sulfonamide and a cyclic ketone, making it a potentially interesting scaffold for medicinal chemistry.

Molecular Properties (Computed):

  • Molecular Weight: 318.19 g/mol [1]

  • Exact Mass: 316.97213 Da[1]

  • IUPAC Name: 1-[(4-bromophenyl)sulfonyl]piperidin-4-one[1]

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted and from Related Compounds)

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H-2', H-6' (Aromatic)7.8 - 8.0dProtons ortho to the sulfonyl group, deshielded.
H-3', H-5' (Aromatic)7.6 - 7.8dProtons meta to the sulfonyl group.
H-2, H-6 (Piperidine)3.2 - 3.5tProtons adjacent to the nitrogen atom, deshielded by the sulfonyl group.
H-3, H-5 (Piperidine)2.6 - 2.9tProtons adjacent to the carbonyl group.

Note: Predicted shifts are based on the analysis of similar sulfonated piperidine structures.

Table 2: ¹³C NMR Spectral Data (Predicted and from Related Compounds)

Carbon AtomPredicted Chemical Shift (ppm)Notes
C=O (Piperidine)205 - 210Carbonyl carbon.
C-1' (Aromatic)138 - 140Carbon attached to the sulfonyl group.
C-4' (Aromatic)128 - 130Carbon attached to the bromine atom.
C-2', C-6' (Aromatic)129 - 131Aromatic CH carbons ortho to the sulfonyl group.
C-3', C-5' (Aromatic)132 - 134Aromatic CH carbons meta to the sulfonyl group.
C-2, C-6 (Piperidine)45 - 50Carbons adjacent to the nitrogen.
C-3, C-5 (Piperidine)40 - 45Carbons adjacent to the carbonyl group.

Note: Predicted shifts are based on typical values for piperidin-4-ones and phenylsulfonamides.

Table 3: IR Spectral Data (Predicted)

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1715 - 1730Strong
S=O (Sulfonamide)1330 - 1360 (asymmetric)Strong
S=O (Sulfonamide)1140 - 1170 (symmetric)Strong
C-N (Sulfonamide)1080 - 1100Medium
C-Br (Aromatic)1000 - 1075Medium-Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2980Medium

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

ParameterValueNotes
Molecular FormulaC₁₁H₁₂BrNO₃S
Molecular Weight318.19
[M+H]⁺317.98/319.98Expected for ESI-MS, showing isotopic pattern for Bromine.
[M+Na]⁺339.96/341.96Expected for ESI-MS, showing isotopic pattern for Bromine.

Predicted Fragmentation: In mass spectrometry, aromatic sulfonamides are known to undergo fragmentation. A characteristic loss of SO₂ (64 Da) from the molecular ion is a common fragmentation pathway.[2] Other likely fragmentations would involve cleavage of the piperidine ring.

Experimental Protocols

A. Proposed Synthesis of this compound

A plausible and common method for the synthesis of N-sulfonylpiperidines is the reaction of a piperidine derivative with a sulfonyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Bromophenylsulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.

  • Add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

B. Spectral Analysis Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Chemical Structure and Key Moieties

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

chemical_structure cluster_piperidine Piperidin-4-one Ring cluster_sulfonyl 4-Bromophenylsulfonyl Group p1 N p2 CH2 p1->p2 p6 CH2 p1->p6 s1 S(=O)₂ p1->s1 Sulfonamide linkage p4 C=O p2->p4 p3 CH2 p5 CH2 p4->p5 p5->p1 p6->p4 s2 Phenyl s1->s2 s3 Br s2->s3

Caption: Chemical structure of this compound.

Synthesis Workflow

This diagram outlines the proposed synthetic pathway for this compound.

synthesis_workflow start Piperidin-4-one HCl + 4-Bromophenylsulfonyl Chloride reaction Reaction in DCM with Triethylamine start->reaction workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for the target compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrNO₃S.[1] It serves as a versatile intermediate in medicinal and synthetic chemistry.[2] Its structure, featuring a piperidin-4-one scaffold substituted with a 4-bromophenylsulfonyl group, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly in the development of novel pharmaceutical candidates. The ketone functional group and the bromophenyl moiety offer reactive sites for various chemical modifications, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for determining its solubility and stability, crucial parameters for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily computed from its chemical structure.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrNO₃SPubChem[1]
Molecular Weight 318.19 g/mol PubChem[1]
IUPAC Name 1-[(4-bromophenyl)sulfonyl]piperidin-4-onePubChem[1]
CAS Number 929000-54-4PubChem[1]
Appearance Not specified (likely a solid)-
Melting Point Not specified-
Boiling Point Not specified-
pKa Not specified-

Solubility

To enable researchers to determine the precise solubility of this compound, a detailed experimental protocol is provided below.

Experimental Protocol for Solubility Determination

This protocol outlines the shake-flask method, a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

Data Presentation:

The results should be presented in a clear and organized table.

SolventTemperature (°C)Solubility (mg/mL)
Water25
Phosphate Buffer (pH 7.4)37
Methanol25
Ethanol25
Acetonitrile25
Dichloromethane25
Dimethyl Sulfoxide25

Stability

The stability of this compound under various conditions is a critical parameter, particularly for its storage and handling in drug development processes. Specific stability data is not currently available in the literature. Therefore, a generalized protocol for assessing its stability is provided.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (photostability chamber)

  • Oven with temperature control

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

    • Photostability: Expose a solid sample and a solution of the compound to a high-intensity light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and, if possible, characterize the major degradation products.

Data Presentation:

The results should be summarized in a table.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products (if identified)
0.1 M HCl24 hours60
0.1 M NaOH24 hours60
3% H₂O₂24 hours25
Heat (Solid)48 hours80
Heat (Solution)48 hours80
Light (ICH Q1B)--

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Experimental Workflow for Forced Degradation Study

G cluster_analysis Analysis start Stock Solution of Compound acid Acidic Hydrolysis (HCl) start->acid base Alkaline Hydrolysis (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc data Analyze data (% degradation, identify products) hplc->data

References

Commercial availability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a key building block in medicinal and synthetic chemistry. It covers its commercial availability, a representative synthetic protocol, and its utility as a versatile intermediate for the development of complex molecules.

Compound Overview

This compound is a high-purity chemical intermediate valued in pharmaceutical and chemical research.[1] Its structure features a piperidin-4-one scaffold, which is a common motif in pharmacologically active compounds, combined with a 4-bromophenylsulfonyl group. This unique combination of functional groups makes it a versatile precursor for creating diverse compound libraries.[1]

  • IUPAC Name: 1-(4-bromophenyl)sulfonylpiperidin-4-one[2]

  • CAS Number: 929000-54-4[2]

  • Molecular Formula: C₁₁H₁₂BrNO₃S[2]

  • Molecular Weight: 318.19 g/mol [2]

The ketone group on the piperidine ring serves as a reactive site for modifications such as nucleophilic additions or reductions, while the 4-bromophenyl moiety allows for metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings to introduce further molecular diversity.[1]

Commercial Availability

This compound is available from several chemical suppliers in research quantities. Purity levels are generally suitable for research and development purposes. Pricing is typically available upon request.

SupplierCatalog NumberPurityAvailable QuantitiesNotes
Fluorochem 21333495%1g, 5g, 10g, 25g---
BenchChem B1292155High Purity---In stock. Price upon inquiry.[1]
TITAN (via ECHO CHEMICAL) ADB3941197001---5g---[3]

Note: Stock status and availability are subject to change. It is recommended to contact suppliers directly for current information and quotations.

Synthetic Utility and Experimental Workflow

This compound is a valuable scaffold. Its ketone and bromo-aryl functionalities are strategic points for chemical elaboration, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

G start_node This compound ketone_chem Ketone Chemistry start_node->ketone_chem suzuki_chem Cross-Coupling (e.g., Suzuki, Heck) start_node->suzuki_chem spiro Spirocyclic Derivatives ketone_chem->spiro ketone_chem->spiro Wittig / Horner-Wadsworth-Emmons amino Aminopiperidine Derivatives ketone_chem->amino ketone_chem->amino Reductive Amination alcohol Piperidin-4-ol Derivatives ketone_chem->alcohol ketone_chem->alcohol Reduction (e.g., NaBH4) biaryl Bi-aryl Sulfonylpiperidines suzuki_chem->biaryl suzuki_chem->biaryl Arylboronic Acids alkenyl Alkenyl-substituted Derivatives suzuki_chem->alkenyl suzuki_chem->alkenyl Alkenes

Caption: Synthetic utility of the target compound.

Representative Experimental Protocol

Objective: Synthesis of this compound from piperidin-4-one hydrochloride and 4-bromobenzenesulfonyl chloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise. Stir the resulting suspension for 15-20 minutes at 0 °C to liberate the free amine.

  • Sulfonylation: To the same flask, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is a generalized representation and may require optimization for specific laboratory conditions and scales.

References

Safety and handling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and handling information for 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a chemical building block utilized in medicinal and synthetic chemistry research.[1] Its structure, featuring a piperidin-4-one scaffold with a 4-bromophenylsulfonyl group, makes it a versatile intermediate for synthesizing diverse piperidine-based compounds.[1]

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 1-(4-bromophenyl)sulfonylpiperidin-4-one [2]
CAS Number 929000-54-4 [2][3]
Molecular Formula C₁₁H₁₂BrNO₃S [2][3]
Synonyms 1-(4-Bromophenylsulfonyl)piperidin-4-one, 1-[(4-Bromophenyl)sulfonyl]-4-oxopiperidine, 1-(4-bromobenzenesulfonyl)piperidin-4-one [2][3]
InChIKey CVRKCAXMZOAGQZ-UHFFFAOYSA-N [2]

| SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br |[2] |

Table 2: Physical and Chemical Properties

Property Value Source(s)
Molecular Weight 318.19 g/mol [2][3]
Physical State Solid (assumed, based on handling instructions for dust) [4][5]
Storage Temperature Room Temperature, in an inert atmosphere [3]
Solubility No data available [5]
Melting Point No data available [5]
Boiling Point No data available [5]

| Flash Point | No data available |[4][5] |

Safety and Hazard Information

While specific toxicity data for this compound is limited, information from safety data sheets for this and structurally similar chemicals allows for a comprehensive hazard assessment.[4]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement Source(s)
Hazard H302 Harmful if swallowed. [3][6]
Hazard H315 Causes skin irritation. [3][7]
Hazard H319 Causes serious eye irritation. [3][7]
Hazard H335 May cause respiratory irritation. [3][8]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapours/spray. [3][6][8]
Precautionary P280 Wear protective gloves/protective clothing/eye protection/face protection. [6][7][8]

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][8] |

Reactivity and Stability
  • Stability : The compound is stable under recommended storage conditions.[4][5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[4][9]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO₂), nitrogen (NOx), sulfur oxides, and hydrogen bromide.[4][10]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

  • Personal Protective Equipment (PPE) :

    • Don appropriate PPE as detailed in Table 4. Gloves must be inspected for integrity before use.[5]

  • Chemical Handling :

    • Avoid contact with skin, eyes, and clothing.[4][7]

    • Do not breathe dust.[9] Avoid the formation of dust and aerosols during handling.[4][5]

    • Weigh and transfer the chemical with care to minimize dust generation.

  • Post-Handling :

    • Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the lavatory.[4][5]

    • Clean the work area and decontaminate equipment after use.

    • Dispose of contaminated gloves and other waste in accordance with local and national regulations.[5][8]

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Cleanup start Begin Handling Task prep_area Work in Fume Hood start->prep_area check_safety Verify Eyewash/Shower Access prep_area->check_safety don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_safety->don_ppe weigh Weigh/Transfer Compound don_ppe->weigh minimize_dust Avoid Dust/Aerosol Formation weigh->minimize_dust avoid_contact Avoid Skin/Eye Contact weigh->avoid_contact clean_area Clean & Decontaminate Work Area weigh->clean_area minimize_dust->clean_area avoid_contact->clean_area dispose_waste Dispose of Waste & PPE Properly clean_area->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_task End of Task wash_hands->end_task wash_hands->end_task

Caption: Workflow for the Safe Handling of Solid Chemicals.

Storage Requirements
  • Keep the container tightly closed.[4][5]

  • Store in a dry, cool, and well-ventilated place.[4][5]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[11]

Exposure Control and Personal Protection

Table 4: Personal Protective Equipment (PPE) Recommendations

Protection Type Specification Rationale and Source(s)
Eye/Face Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. Protects against eye irritation from dust/splashes.[4][9]
Skin (Hands) Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Prevents skin contact and irritation.[4][5]
Skin (Body) Lab coat or other protective clothing. Choose body protection based on the amount and concentration of the substance at the workplace. Protects against accidental skin exposure.[4][5]

| Respiratory | Use respirators tested and approved under standards like NIOSH (US) or CEN (EU). A dust mask may be sufficient for large quantities. | Required when ventilation is inadequate or dust is generated, to prevent respiratory irritation.[4][5] |

G start Assess Task ppe_basic Minimum PPE: - Lab Coat - Gloves start->ppe_basic is_dust Potential for Dust or Aerosol Generation? ppe_resp Add: - NIOSH/CEN Approved  Respirator is_dust->ppe_resp Yes end_no_resp Final PPE Set is_dust->end_no_resp No is_splash Potential for Splash? is_splash->is_dust No ppe_eyes Add: - Safety Goggles  (with side shields) is_splash->ppe_eyes Yes ppe_basic->is_splash ppe_eyes->is_dust end_resp Final PPE Set ppe_resp->end_resp

Caption: Decision Pathway for Selecting Appropriate PPE.

Emergency Procedures

Table 5: First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5][9]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs.[5][7]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5][9]

In all cases of exposure, show the safety data sheet to the attending medical professional.[4][5]

Accidental Release and Spill Cleanup Protocol

This protocol details the steps for responding to a small-scale laboratory spill.

  • Evacuate and Secure :

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

  • Assess and Select PPE :

    • Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[4][5]

  • Containment and Cleanup :

    • Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]

    • For a small spill, carefully sweep up the solid material.[4][9] Avoid generating dust.

    • Place the swept-up material into a suitable, closed, and labeled container for disposal.[4][5][9]

  • Decontamination :

    • Clean the spill area thoroughly.

    • Wash hands and remove contaminated clothing.

  • Disposal :

    • Arrange for disposal as special waste through a licensed disposal company, in accordance with local, national, and regional regulations.[8]

G spill Spill Occurs secure_area Secure Area & Ensure Ventilation spill->secure_area don_ppe Wear Full PPE (Respirator, Gloves, Goggles) secure_area->don_ppe contain Prevent Entry into Drains don_ppe->contain cleanup Sweep Up Material (Avoid Dust Generation) contain->cleanup collect Place in Labeled Container for Disposal cleanup->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Licensed Contractor decontaminate->dispose end Spill Response Complete dispose->end

Caption: Logical Flow for Chemical Spill Response.

Table 6: Fire-Fighting Measures
AspectGuidelineSource(s)
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5][8][10]
Unsuitable Extinguishing Media Do not use a direct water jet, as it may spread the fire.[4]
Specific Hazards May emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide) under fire conditions.[4][10]
Protective Equipment Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full turnout gear.[4][8][9]

Toxicological and Ecological Information

  • Toxicological Information : No specific acute or chronic toxicity data is available for this compound.[4] It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system based on data for similar compounds.[3][6]

  • Ecological Information : No data is available on the ecological effects of this compound. Discharge into the environment must be avoided.[5] Do not let the product enter drains.[4][5]

Disposal Considerations

  • Product Disposal : The generation of waste should be avoided or minimized wherever possible. Disposal of this product should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.[8] Entrust disposal to a licensed waste disposal company.[7]

  • Contaminated Packaging : Dispose of as unused product in a suitable container.[7]

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a full Safety Data Sheet (SDS) and rigorous laboratory safety training. Always consult the most current SDS for the specific product you are using.

References

The Pivotal Role of the 4-Bromophenylsulfonyl Group in Modulating Chemical Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-bromophenylsulfonyl group, often referred to as the "brosyl" group, is a crucial functional moiety in the fields of organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a versatile tool for a variety of chemical transformations, from serving as a reliable protecting group to acting as an excellent leaving group in substitution and elimination reactions. This technical guide provides a comprehensive overview of the 4-bromophenylsulfonyl group's role in influencing reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Electronic and Steric Profile of the 4-Bromophenylsulfonyl Group

The reactivity conferred by the 4-bromophenylsulfonyl group is a direct consequence of its distinct electronic and steric characteristics.

Electronic Effects: The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is transmitted to the phenyl ring, influencing its reactivity. The bromine atom at the para position further enhances the electron-withdrawing nature of the group through its inductive effect (-I), although this is slightly counteracted by its resonance effect (+R). The net result is a significant increase in the electrophilicity of the sulfur atom in 4-bromophenylsulfonyl chloride and enhanced stability of the corresponding brosylate anion.

The electronic influence of the 4-bromophenylsulfonyl group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

Steric Effects: The 4-bromophenylsulfonyl group is sterically demanding. This bulkiness can influence the rate and outcome of reactions by hindering the approach of nucleophiles or bases to nearby reaction centers. This steric hindrance is a key factor in the regioselectivity of certain reactions and can be exploited to control the formation of specific stereoisomers.

Data Presentation: Quantitative Insights into Reactivity

The following tables summarize key quantitative data related to the reactivity of the 4-bromophenylsulfonyl group and its derivatives.

Table 1: Hammett Substituent Constants (σ)

Substituentσmetaσpara
-Br+0.39+0.23
-NO2+0.71+0.78
-CH3-0.07-0.17

Data sourced from established literature on Hammett constants.

Table 2: Relative Rates of SN2 Reactions for Different Sulfonate Leaving Groups

Leaving GroupCommon NameRelative Rate (krel)
CH3SO2O-Mesylate1.00
p-CH3C6H4SO2O-Tosylate0.70
p-BrC6H4SO2O- Brosylate 2.62 [1]
CF3SO2O-Triflate56,000

This data highlights the superior leaving group ability of the brosylate group compared to mesylate and tosylate in SN2 reactions.[1]

Table 3: Spectroscopic Data for N-Benzyl-4-bromophenylsulfonamide

Technique Key Signals
1H NMR (CDCl3) δ 7.70 (d, 2H), 7.63 (d, 2H), 7.29-7.18 (m, 5H), 4.85 (t, 1H, NH), 4.15 (d, 2H, CH2)
13C NMR (CDCl3) δ 143.5, 138.8, 136.5, 132.4, 129.0, 128.8, 128.1, 127.8, 48.1
IR (KBr, cm-1) 3265 (N-H stretch), 1330, 1160 (S=O stretches)

Representative data compiled from similar structures in the literature.

The 4-Bromophenylsulfonyl Group in Synthesis

As a Protecting Group for Amines

The brosyl group is an effective protecting group for primary and secondary amines, converting them into stable sulfonamides.[2] This protection strategy is valuable in multi-step syntheses where the nucleophilicity of the amine needs to be temporarily masked.

Amine Protection and Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Primary or Secondary Amine (R-NHR') Sulfonamide N-Brosyl Amine (Protected Amine) Amine->Sulfonamide Reaction BrosylChloride 4-Bromophenylsulfonyl Chloride BrosylChloride->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) Base->Sulfonamide FreedAmine Primary or Secondary Amine (R-NHR') Sulfonamide->FreedAmine Cleavage Deprotection Deprotection Reagent Deprotection->FreedAmine

Caption: Workflow for the protection of amines as sulfonamides and subsequent deprotection.

As a Leaving Group in Substitution and Elimination Reactions

The brosylate anion (p-BrC6H4SO3-) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring. This makes alkyl brosylates highly reactive substrates for both SN2 and E2 reactions. The high reactivity of brosylates allows for nucleophilic substitutions and eliminations to occur under milder conditions than with many other leaving groups.[1][3][4]

Carbonic_Anhydrase_Inhibition CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Catalyzed by HCO3 H⁺ + HCO₃⁻ H2CO3->HCO3 Dissociation Physiological_Effect Physiological Effect (e.g., pH change) HCO3->Physiological_Effect CA Carbonic Anhydrase (Enzyme) CA->H2CO3 Inhibitor 4-Bromophenylsulfonyl Derivative (Inhibitor) Inhibitor->CA Inhibits Synthesis_Workflow start Start bromobenzene Bromobenzene start->bromobenzene reaction1 Chlorosulfonation bromobenzene->reaction1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction1 intermediate1 4-Bromophenylsulfonyl Chloride reaction1->intermediate1 reaction2 Ammonolysis intermediate1->reaction2 ammonia Aqueous Ammonia ammonia->reaction2 intermediate2 4-Bromophenylsulfonamide reaction2->intermediate2 reaction3 N-Benzoylation intermediate2->reaction3 benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction3 base Aqueous NaOH base->reaction3 crude_product Crude Product reaction3->crude_product purification Purification (Recrystallization) crude_product->purification final_product N-(4-bromobenzenesulfonyl)benzamide purification->final_product end End final_product->end

References

The Pivotal Role of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and among these, the piperidine ring is a privileged structure due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. This technical guide focuses on the burgeoning potential of a specific piperidin-4-one derivative, 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, as a versatile building block in the design and synthesis of innovative drug candidates. Its unique structural features, including a reactive ketone, a synthetically malleable bromophenyl group, and a sulfonamide linker, offer a powerful platform for generating diverse molecular architectures with a wide spectrum of biological activities.

Core Chemical Attributes and Synthetic Versatility

This compound is a commercially available compound that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its chemical structure is characterized by a piperidin-4-one ring N-substituted with a 4-bromophenylsulfonyl group. This arrangement provides several strategic advantages for medicinal chemists.

Key Structural Features:

  • Piperidin-4-one Core: The ketone functionality at the 4-position of the piperidine ring is a prime site for a variety of chemical transformations. It can readily undergo nucleophilic addition, reduction to the corresponding alcohol, and participate in condensation reactions to build more elaborate heterocyclic systems.

  • 4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

  • Sulfonamide Linker: The sulfonamide group provides a rigid and stable linkage between the phenyl ring and the piperidine core. It can also participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.

Application in the Development of Spiro-oxindole MDM2 Inhibitors

A prominent and compelling application of this compound is in the synthesis of spiro-oxindole derivatives that function as potent inhibitors of the MDM2-p53 protein-protein interaction.[3][4] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[5] Inhibition of the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.

Spiro-oxindoles have emerged as a promising class of non-peptidic small molecule inhibitors of the MDM2-p53 interaction. The synthesis of these complex scaffolds can be efficiently achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[6][7]

Experimental Protocol: Synthesis of Spiro[piperidine-4,3'-indolin]-2'-one Derivatives

The following is a representative experimental protocol for the synthesis of spiro[piperidine-4,3'-indolin]-2'-one derivatives from this compound, adapted from literature procedures.[3][8]

Reaction Scheme:

Materials:

  • This compound

  • Substituted Isatin (e.g., isatin, 5-chloroisatin)

  • Amino Acid (e.g., sarcosine, L-proline)

  • Methanol (or other suitable solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • A mixture of this compound (1.0 eq.), a substituted isatin (1.0 eq.), and an amino acid (1.2 eq.) is suspended in methanol (10 mL per mmol of piperidone).

  • The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed (typically 4-8 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

This versatile multicomponent reaction allows for the generation of a library of spiro-oxindole derivatives by varying the substituents on the isatin ring and the choice of amino acid.

Biological Evaluation of Spiro-oxindole Derivatives

The synthesized spiro-oxindole derivatives are evaluated for their ability to inhibit the MDM2-p53 interaction and for their anti-cancer activity in cellular assays.

Experimental Protocol: MDM2-p53 Interaction Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay used to study protein-protein interactions. The following is a general protocol for an in vitro MDM2-p53 interaction assay.[1][9][10][11]

Materials:

  • Recombinant GST-tagged MDM2 protein

  • Recombinant His-tagged p53 protein

  • AlphaLISA Glutathione (GSH) Acceptor beads

  • AlphaLISA Nickel (Ni) Chelate Donor beads

  • AlphaLISA Assay Buffer

  • Test compounds (spiro-oxindole derivatives)

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well microplate, add GST-MDM2 (final concentration ~1-10 nM), His-p53 (final concentration ~1-10 nM), and the test compound at various concentrations.

  • Incubate the mixture at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.

  • Add GSH Acceptor beads (final concentration 20 µg/mL) and incubate for 60 minutes in the dark.

  • Add Ni Chelate Donor beads (final concentration 20 µg/mL) and incubate for another 60 minutes in the dark.

  • Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is inversely proportional to the degree of inhibition of the MDM2-p53 interaction.

  • Calculate IC50 values from the dose-response curves.

Quantitative Data Presentation

The following tables summarize the biological activity of representative spiro-oxindole derivatives synthesized from N-sulfonyl piperidones, including those with the 1-((4-bromophenyl)sulfonyl) moiety.

Table 1: Inhibitory Activity of Spiro-oxindole Derivatives against the MDM2-p53 Interaction

Compound IDR1 (on Isatin)R2 (Amino Acid)MDM2 Binding Affinity (Ki, nM)Reference
1a HSarcosine1500[12]
1b 6-ClSarcosine16.1[12]
2a HL-Proline76.2[12]
2b 6-ClL-Proline3.1[12]
MI-888 6-Cl, 3'-OCH3L-Proline0.44[12]

Table 2: In Vitro Anti-Cancer Activity of Spiro-oxindole Derivatives

Compound IDCell LineIC50 (µM)Reference
SSSK17 MCF-7 (Breast Cancer)0.04[13]
SSSK16 MCF-7 (Breast Cancer)0.44[13]
6m A431 (Skin Cancer)2.43[3]
6j PaCa-2 (Pancreatic Cancer)8.83[3]
6k PaCa-2 (Pancreatic Cancer)8.83[3]
7d MDA-MB-231 (Breast Cancer)3.80[8]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

p53-MDM2 Signaling Pathway

In normal, unstressed cells, the tumor suppressor protein p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent destruction by the proteasome. Cellular stress signals, such as DNA damage, activate kinases like ATM and CHK2, which in turn phosphorylate p53. This phosphorylation prevents MDM2 from binding to p53, leading to the stabilization and accumulation of active p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), thereby preventing the proliferation of damaged cells. This constitutes a negative feedback loop, as p53 also transcriptionally upregulates MDM2.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_mdm2 MDM2 Regulation cluster_downstream Downstream Effects Stress DNA Damage, Oncogene Activation ATM ATM/CHK2 Stress->ATM p53_inactive p53 (inactive) ATM->p53_inactive phosphorylates p53_active p53 (active) p53_inactive->p53_active activation MDM2 MDM2 p53_active->MDM2 activates transcription (feedback loop) Proteasome Proteasome Degradation p53_active->Proteasome degradation p21 p21 p53_active->p21 activates transcription BAX_PUMA BAX, PUMA p53_active->BAX_PUMA activates transcription MDM2->p53_active binds & inhibits MDM2->p53_active ubiquitination Inhibitor Spiro-oxindole Inhibitor Inhibitor->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

Caption: p53-MDM2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The overall process for utilizing this compound in the discovery of novel anti-cancer agents involves a multi-step workflow. This begins with the synthesis of a library of derivatives, followed by their biological evaluation to identify lead compounds.

experimental_workflow Start 1-((4-Bromophenyl)sulfonyl) piperidin-4-one Synthesis [3+2] Cycloaddition (Multicomponent Reaction) Start->Synthesis Library Library of Spiro-oxindole Derivatives Synthesis->Library Purification Purification & Characterization (Chromatography, NMR, MS) Library->Purification Screening Primary Screening: MDM2-p53 Binding Assay (e.g., AlphaLISA) Purification->Screening Hit_ID Hit Identification (Compounds with high affinity) Screening->Hit_ID Cell_Assay Secondary Screening: In Vitro Anticancer Activity (MTT Assay on Cancer Cell Lines) Hit_ID->Cell_Assay Potent Hits Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection SAR Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of spiro-oxindole-based MDM2 inhibitors highlights its potential for the rapid generation of complex and biologically active molecules. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive platform for the discovery of novel therapeutics targeting a range of diseases.

Future research efforts could explore the derivatization of the 4-bromophenyl group to modulate pharmacokinetic properties and explore additional interactions with biological targets. Furthermore, the piperidin-4-one core can be utilized in other multicomponent reactions to access a wider array of novel heterocyclic systems. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-((4-Bromophenyl)sulfonyl)piperidin-4-one as a key building block. This versatile substrate allows for the synthesis of a diverse range of biaryl-substituted piperidinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine motif in pharmaceuticals.

The Suzuki-M.iyaura coupling is a robust and widely used method for constructing carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Reaction Principle

The catalytic cycle for the Suzuki-M.iyaura coupling of this compound with an arylboronic acid is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar aryl bromides and serves as a guideline for reaction optimization.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2285-95
2(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2280-90
3(3-Methylphenyl)boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2282-92
4(2-Thienyl)boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2275-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

  • Under a counterflow of inert gas (Nitrogen or Argon), add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 v/v ratio) to the flask. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time is typically between 18 and 22 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-((4'-aryl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-one derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr_prime Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Br (this compound) Substrate->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Base start->reagents catalyst Add Pd Catalyst under Inert Atmosphere reagents->catalyst solvent Add Solvents (1,4-Dioxane/H₂O) catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir (70-80 °C, 18-22 h) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup (Ethyl Acetate Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-((4-Bromophenyl)sulfonyl)piperidin-4-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel chemical entities derived from 1-((4-bromophenyl)sulfonyl)piperidin-4-one. The described synthetic transformations and subsequent biological evaluations are intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this versatile scaffold, which is a valuable starting point for the development of new therapeutic agents. Piperidin-4-one derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

Introduction

This compound is a key building block in medicinal chemistry. The piperidin-4-one core allows for a variety of chemical modifications at the ketone functionality, while the 4-bromophenylsulfonyl group offers opportunities for cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document outlines protocols for key synthetic transformations and presents a framework for organizing the resulting SAR data.

Synthetic Strategies and Protocols

The following section details experimental protocols for the derivatization of this compound. These protocols are based on established synthetic methodologies and can be adapted for the synthesis of a wide array of analogs for SAR studies.

Synthesis of Spirohydantoin Derivatives

The ketone functionality of this compound can be converted into a spirohydantoin moiety, a privileged scaffold in medicinal chemistry known for a range of biological activities. The Bucherer-Bergs reaction is a classical and effective method for this transformation.

Experimental Protocol: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

A mixture of this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a mixture of ethanol and water (1:1) is heated in a sealed vessel at 80-100 °C for 12-24 hours. Upon cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

bucherer_bergs_reaction start This compound reagents KCN, (NH4)2CO3 Ethanol/Water start->reagents Heat product Spirohydantoin Derivative reagents->product

Bucherer-Bergs reaction for spirohydantoin synthesis.
Synthesis of Oxime Derivatives

Conversion of the ketone to an oxime introduces a new functional group that can alter the compound's polarity and hydrogen bonding capabilities, significantly impacting its biological activity.

Experimental Protocol: Oximation

This compound (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) are dissolved in a mixture of ethanol and pyridine (10:1). The reaction mixture is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be purified by column chromatography on silica gel.

oximation_reaction start This compound reagents NH2OH·HCl Ethanol/Pyridine start->reagents Reflux product Oxime Derivative reagents->product

Synthesis of oxime derivatives.
Reductive Amination

Reductive amination of the ketone provides access to a diverse range of 4-amino-piperidine derivatives. This reaction is a powerful tool for introducing various substituents to explore the SAR of the amine functionality.

Experimental Protocol: Reductive Amination

To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.2 eq.) in a suitable solvent such as dichloromethane or dichloroethane, a reducing agent like sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

reductive_amination start This compound amine Primary or Secondary Amine start->amine Formation of Imine/Enamine reducing_agent Sodium Triacetoxyborohydride amine->reducing_agent Reduction product 4-Amino-piperidine Derivative reducing_agent->product

Reductive amination workflow.
Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenylsulfonyl group serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This modification is crucial for exploring the SAR of the aromatic portion of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

In a reaction vessel, this compound or its derivative (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a solvent system such as a mixture of toluene, ethanol, and water (4:1:1). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 8-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

suzuki_coupling start This compound Derivative boronic_acid Arylboronic Acid start->boronic_acid Cross-Coupling catalyst Pd Catalyst, Base boronic_acid->catalyst product 4-Arylphenylsulfonyl Derivative catalyst->product

Suzuki-Miyaura cross-coupling reaction.

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, all quantitative data, such as percentage yields, melting points, and biological activity data (e.g., IC₅₀, MIC), should be organized into clear and concise tables. This allows for easy comparison of the effects of different substituents on the desired properties.

Table 1: Synthesis and Anticancer Activity of this compound Derivatives

Compound IDR GroupYield (%)m.p. (°C)IC₅₀ (µM) vs. Cell Line AIC₅₀ (µM) vs. Cell Line B
1a -H (Parent)-->100>100
2a Spirohydantoin65210-21215.222.5
2b 5,5-Dimethyl-spirohydantoin62235-23710.818.1
3a =NOH85188-19055.468.3
4a -NH-benzyl72145-1478.512.7
4b -NH-cyclohexyl78162-16412.119.8
5a 4'-methoxyphenyl55178-1805.27.9
5b 3'-pyridyl48195-1977.19.3

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The synthetic protocols and data management framework presented in this document provide a solid foundation for the systematic exploration of the chemical space around the this compound scaffold. By synthesizing a diverse library of derivatives and systematically evaluating their biological activities, researchers can elucidate key structure-activity relationships, leading to the identification of promising lead compounds for further drug development efforts.

References

Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals targeting the central nervous system (CNS).[1][2] Specifically, the piperidin-4-one moiety serves as a versatile synthetic intermediate for creating diverse chemical libraries with a variety of pharmacological activities, including anticonvulsant, anti-HIV, and anticancer properties.[3] The incorporation of an arylsulfonyl group, such as (4-bromophenyl)sulfonyl, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This application note details the utility of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one as a key building block in the discovery of novel therapeutics for CNS disorders, with a focus on its derivatives as potential ligands for targets such as the 5-HT6 receptor, which is implicated in cognitive disorders like Alzheimer's disease.

Synthesis of this compound

The title compound can be synthesized through a standard nucleophilic substitution reaction between piperidin-4-one and 4-bromophenylsulfonyl chloride.

Protocol:

  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), at 0 °C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in the Synthesis of CNS-Active Derivatives

This compound is a valuable starting material for the synthesis of more complex molecules with potential CNS activity. The ketone functionality can be readily modified through various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to introduce diverse side chains and pharmacophores.

Example: Synthesis of a 5-HT6 Receptor Antagonist Scaffold

The synthesis of potent 5-HT6 receptor antagonists can be achieved by utilizing the this compound core. A representative synthetic route involves a reductive amination reaction to introduce a side chain that can interact with the receptor.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent like methanol or dichloroethane (DCE).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours and monitor the reaction by TLC.

  • Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Protocol 2: 5-HT6 Receptor Binding Assay

This protocol is a representative method for evaluating the affinity of synthesized compounds for the human 5-HT6 receptor.[4]

  • Materials:

    • Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

    • Radioligand: [3H]-LSD (LSD, lysergic acid diethylamide).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

    • Non-specific binding control: Serotonin or another high-affinity 5-HT6 ligand at a high concentration (e.g., 10 µM).

    • Test compounds dissolved in DMSO.

    • Glass fiber filters (pre-treated with polyethylenimine).

    • Scintillation cocktail.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, [3H]-LSD (at a concentration close to its Kd), and the test compound at various concentrations. The total assay volume is typically 200-250 µL.

    • Incubate the mixture at 37°C for 60 minutes.

    • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

The following table summarizes the biological activity of a representative derivative of a similar scaffold, SUVN-502, which highlights the potential of this chemical class in CNS drug discovery.

CompoundTargetBioassayKi (nM)Reference
SUVN-502Human 5-HT6 ReceptorRadioligand Binding Assay2.04

Visualizations

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start 1-((4-Bromophenyl)sulfonyl) piperidin-4-one reaction Reductive Amination (or other modifications) start->reaction derivative Library of Derivatives reaction->derivative binding 5-HT6 Receptor Binding Assay derivative->binding functional Functional Assays (e.g., cAMP) binding->functional invivo In Vivo CNS Models functional->invivo

Caption: General workflow from the starting material to biological evaluation.

G 5HT6_Antagonist 5-HT6 Receptor Antagonist (Derivative) 5HT6R 5-HT6 Receptor 5HT6_Antagonist->5HT6R Blocks Gs Gαs 5HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Caption: Simplified 5-HT6 receptor signaling pathway and antagonist action.

References

Application Notes and Protocols for the Reductive Amination of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This reaction class is integral to the construction of a vast array of biologically active molecules, with applications ranging from lead optimization to the large-scale synthesis of active pharmaceutical ingredients (APIs). The formation of the C-N bond through reductive amination is a key step in the synthesis of numerous drugs currently on the market.

The substrate, 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, is a valuable synthetic intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The bromophenylsulfonyl group offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The ketone functionality at the 4-position provides a convenient site for the introduction of various amine-containing substituents via reductive amination, leading to the synthesis of novel compounds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound using three common and effective methods:

  • Sodium Triacetoxyborohydride (STAB) : A mild and selective reducing agent, often the reagent of choice for reductive aminations due to its tolerance of a wide range of functional groups and its ease of use in one-pot procedures.

  • Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of carbonyl groups. It is often used in protic solvents like methanol.

  • Titanium(IV) Isopropoxide and Sodium Borohydride : A robust method, particularly useful for less reactive ketones and amines, where the titanium reagent acts as a Lewis acid to facilitate imine formation.

Comparative Data of Reductive Amination Protocols

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with a representative primary amine (e.g., aniline). Please note that yields are highly dependent on the specific amine used and optimization of reaction conditions.

ProtocolReducing AgentAmine (Example)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Sodium TriacetoxyborohydrideAniline1,2-Dichloroethane (DCE)Room Temperature12 - 2485 - 95
2Sodium CyanoborohydrideAnilineMethanol (MeOH)Room Temperature12 - 2480 - 90
3Ti(OiPr)₄ / NaBH₄AnilineEthanol (EtOH)Room Temperature12 - 2475 - 85

Experimental Workflows and Signaling Pathways

General Reductive Amination Workflow

The following diagram illustrates the general one-pot workflow for the reductive amination of this compound.

ReductiveAminationWorkflow General Reductive Amination Workflow A This compound + Amine (R-NH2) C Imine/Iminium Ion Formation (Intermediate) A->C Stir at RT B Reaction Solvent (e.g., DCE, MeOH, EtOH) B->C E Reduction C->E In situ formation D Add Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN, NaBH4) D->E F Work-up (Quenching, Extraction) E->F Reaction completion G Purification (e.g., Column Chromatography) F->G H Final Product: 4-Amino-1-((4-bromophenyl)sulfonyl)piperidine Derivative G->H

Caption: A flowchart illustrating the key steps in a one-pot reductive amination protocol.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often preferred for its mild conditions and high selectivity.[1][2]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial acetic acid (optional, 0.1-1.0 equivalent for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCE (or DCM, approximately 0.1-0.2 M concentration) in a round-bottom flask, add the desired amine (1.1 equivalents).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • For less reactive amines, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-amino-1-((4-bromophenyl)sulfonyl)piperidine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is effective and often carried out in protic solvents.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial for efficient iminium ion formation and reduction.

  • Add sodium cyanoborohydride (1.2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dilute the residue with water and basify with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 3: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This protocol is particularly useful for challenging reductive aminations involving less reactive ketones or amines.[4]

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equivalents)

  • Ethanol (EtOH), absolute

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Aqueous ammonia solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in absolute ethanol (approximately 0.2 M concentration) under an inert atmosphere, add the primary amine (1.2 equivalents).

  • Add titanium(IV) isopropoxide (1.5 equivalents) dropwise to the mixture.

  • Stir the resulting mixture at room temperature for 4-6 hours to facilitate the formation of the titanium-imine complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by carefully pouring it into an aqueous ammonia solution.

  • Stir the mixture vigorously for 30 minutes, then filter through a pad of celite to remove the titanium dioxide precipitate. Wash the filter cake with DCM.

  • Separate the organic layer of the filtrate and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-1-((4-bromophenyl)sulfonyl)piperidine derivative.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle with care.

  • Sodium cyanoborohydride is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids. Always handle in a fume hood and quench reactions carefully.

  • Titanium(IV) isopropoxide is moisture-sensitive and will react with water to form titanium dioxide. Handle under an inert atmosphere.

  • 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are chlorinated solvents and should be handled with caution.

By following these detailed protocols, researchers can effectively synthesize a variety of novel 4-amino-1-((4-bromophenyl)sulfonyl)piperidine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive spirocyclic compounds, specifically spiro-hydantoins and spiro-oxindoles, utilizing the versatile starting material, 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This key intermediate, featuring a reactive ketone functionality and a sulfonyl-activated piperidine ring, serves as a valuable scaffold in the construction of diverse molecular architectures for drug discovery.

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The piperidine moiety is a prevalent feature in many approved drugs. The combination of a piperidine ring with a spiro-fused heterocyclic system, such as a hydantoin or an oxindole, can generate novel compounds with promising pharmacological properties. This compound is an ideal starting material for accessing these complex structures. The ketone at the 4-position is a handle for spirocyclization, while the N-sulfonyl group can influence the reactivity and conformation of the piperidine ring.

Synthesis of Spiro-Hydantoins via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of spiro-hydantoins from cyclic ketones.[1][2] This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate to yield the corresponding 5,5-disubstituted hydantoin.

General Reaction Scheme:

Caption: Bucherer-Bergs reaction for spiro-hydantoin synthesis.

Experimental Protocol

This protocol is adapted from general procedures for the Bucherer-Bergs reaction with cyclic ketones.[1][2]

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a sealed vessel, combine this compound (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the vessel.

  • Heat the reaction mixture with stirring at 60-80 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood. This will cause the product to precipitate.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure spiro-hydantoin.

Quantitative Data (Representative)
Starting MaterialProductYield (%)Melting Point (°C)Reference
N-Boc-piperidin-4-one8-tert-butoxycarbonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione75228-230Adapted from[3]
Cyclohexanone1,3-Diazaspiro[4.5]decane-2,4-dione85224-226[4]

Synthesis of Spiro-Oxindoles via 1,3-Dipolar Cycloaddition

The synthesis of spiro-oxindoles can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. In this case, the azomethine ylide is generated in situ from the reaction of isatin and an amino acid (such as proline or sarcosine), and the this compound acts as the dipolarophile.[5][6]

General Reaction Scheme:

Caption: 1,3-Dipolar cycloaddition for spiro-oxindole synthesis.

Experimental Protocol

This protocol is based on established procedures for the three-component reaction of a piperidone, isatin, and an amino acid.[5][6]

Materials:

  • This compound

  • Isatin (or a substituted derivative)

  • L-Proline (or another secondary amino acid like sarcosine)

  • Methanol (or another suitable solvent like ethanol)

Procedure:

  • To a solution of this compound (1.0 eq) and isatin (1.0 eq) in methanol, add L-proline (1.2 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiro-oxindole product.

Quantitative Data (Representative)

The following table provides representative data for the synthesis of spiro-oxindoles from various piperidones. High yields and diastereoselectivity are often observed in these reactions.

Piperidone DerivativeIsatin DerivativeAmino AcidProductYield (%)Diastereomeric RatioReference
1-Methyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinoneIsatinProlineSpiro-oxindole-pyrrolizidine80-92>99:1[7]
(E)-3-arylidene-1-methylpiperidin-4-onesIsatinSarcosineSpiro[oxindole-3,3'-pyrrolidine]60-98Not reported[8]

Summary

The protocols outlined above provide robust methods for the synthesis of spiro-hydantoins and spiro-oxindoles from the readily available starting material, this compound. These spirocyclic compounds represent valuable scaffolds for the development of new therapeutic agents. The experimental conditions can be further optimized to improve yields and selectivity for specific target molecules. The bromophenylsulfonyl moiety also offers a handle for further diversification through cross-coupling reactions, expanding the chemical space accessible from this versatile building block.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This versatile building block is a valuable scaffold in medicinal chemistry, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of diverse compound libraries for drug discovery programs. The piperidin-4-one motif is a recognized pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-HIV, and more.[1]

This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 4-position of the piperidinone ring.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of this compound introduce diverse functionalities onto the phenyl ring. The general transformation is depicted below:

General_Reaction_Scheme reagent This compound product Coupled Product reagent->product Pd Catalyst, Ligand, Base, Solvent, Heat coupling_partner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH) coupling_partner->product

Caption: General scheme for the palladium-catalyzed cross-coupling of this compound.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various organoboron compounds.[2][3][4] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl structures.[5]

A. Data Presentation: Suzuki-Miyaura Coupling
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O802060[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O801875[6]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O802268[6]
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME801270-80 (general)[7]
5Pyridin-3-ylboronic acidPd₂(dba)₃ (2) / SPhos (4)SPhosK₃PO₄Dioxane/H₂O1002480 (general)[1]

Note: Data for entries 4 and 5 are based on similar aryl bromide substrates and provide a general guideline.

B. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 eq.).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

  • Degas the resulting mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(phenylsulfonyl)piperidin-4-one derivative.

Suzuki_Workflow A Combine Reactants: This compound, Boronic Acid, Pd Catalyst, Base B Add Solvents (e.g., Dioxane/H₂O) A->B C Degas Mixture B->C D Heat and Stir C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up: Quench, Extract, Wash, Dry E->F G Purification (Chromatography) F->G H Characterization G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a wide range of primary and secondary amines.[8][9] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[10]

A. Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1106~90 (general)[11]
2PiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene140 (MW)0.585[12]
3AnilinePd(OAc)₂ (10)XPhos (10)KOtBuToluene100 (MW)0.1790-95 (general)[10][13]
4BenzylaminePd(OAc)₂ (3)BINAP (4)Cs₂CO₃Toluene9048~70 (general)[13]
5IndolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10024~80 (general)[14]

Note: Data is based on similar aryl bromide substrates and provides a general guideline.

B. Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

  • Add this compound (1.0 eq.) and the anhydrous solvent (e.g., toluene).

  • Add the amine (1.2 eq.) to the mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired N-aryl amine product.

Buchwald_Hartwig_Workflow A Combine Catalyst, Ligand, Base under Inert Atmosphere B Add Aryl Bromide and Solvent A->B C Add Amine B->C D Heat and Stir C->D E Reaction Monitoring D->E F Work-up and Extraction E->F G Purification F->G H Product Characterization G->H

Caption: Experimental workflow for the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.[13][15] This reaction is a cornerstone for the construction of conjugated enynes and arylalkynes.[16]

A. Data Presentation: Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100398 (general)[17]
21-OctynePd(PPh₃)₄ (0.6)CuI (1.2)Et₃N/PiperidineAcetonitrile808~90 (general)[7]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (1)CuI (1)Et₃NTHFRT296 (general)[18]
44-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389 (general)[17]
5CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389 (general)[17]

Note: Data is based on similar aryl bromide substrates and provides a general guideline.

B. Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., DMF, THF, Toluene)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 3.0 eq.).

  • Add the terminal alkyne (1.5 eq.) to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Sonogashira_Workflow A Combine Aryl Bromide, Pd Catalyst, CuI B Inert Atmosphere A->B C Add Solvent and Base B->C D Add Terminal Alkyne C->D E Heat and Stir D->E F Reaction Monitoring E->F G Work-up and Purification F->G H Final Product G->H

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile routes to a wide array of functionalized molecules. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rapid synthesis of novel compounds for biological evaluation. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: N-arylation of Piperidin-4-one with 4-bromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of piperidin-4-one scaffolds is a significant transformation in medicinal chemistry and drug discovery. The resulting N-aryl piperidin-4-one derivatives serve as versatile intermediates in the synthesis of a wide range of pharmacologically active compounds. These structures are core components in molecules targeting the central nervous system, and have been investigated for anticancer, and anti-HIV activities.[1] The introduction of a substituted benzenesulfonyl group, such as 4-bromobenzenesulfonyl, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This document provides a detailed protocol for the N-arylation of piperidin-4-one with 4-bromobenzenesulfonyl chloride, a key step in the synthesis of novel therapeutic agents. The piperidin-4-one moiety is a valuable pharmacophore, and its derivatives are known to possess a wide range of biological activities.[1]

Principle and Reaction Scheme

The N-arylation of piperidin-4-one with 4-bromobenzenesulfonyl chloride is a nucleophilic substitution reaction. The secondary amine of the piperidin-4-one acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction:

Piperidin-4-one + 4-bromobenzenesulfonyl chloride → 1-(4-bromophenylsulfonyl)piperidin-4-one + HCl

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 1-(4-bromophenylsulfonyl)piperidin-4-one.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Piperidin-4-one hydrochlorideC₅H₉NO·HCl135.61≥98%Sigma-Aldrich
4-bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.52≥98%Alfa Aesar
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%Fisher Chemical
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%VWR Chemicals
Sodium Sulfate (anhydrous)Na₂SO₄142.04≥99%Merck
Ethyl acetateC₄H₈O₂88.11HPLCHoneywell
HexaneC₆H₁₄86.18HPLCHoneywell
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel 60, 230-400 mesh)

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add piperidin-4-one hydrochloride (1.36 g, 10 mmol).

  • Dissolution: Add dichloromethane (40 mL) to the flask and stir the suspension.

  • Base Addition: Cool the flask in an ice bath to 0 °C. Slowly add triethylamine (2.8 mL, 20 mmol) to the suspension. Stir for 15 minutes at 0 °C.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (2.56 g, 10 mmol) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • Workup: Once the reaction is complete, wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 1-(4-bromophenylsulfonyl)piperidin-4-one.

ParameterValue
Reactants
Piperidin-4-one hydrochloride1.36 g (10 mmol)
4-bromobenzenesulfonyl chloride2.56 g (10 mmol)
Triethylamine2.8 mL (20 mmol)
Dichloromethane (solvent)50 mL
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 hours
Product
Product Name1-(4-bromophenylsulfonyl)piperidin-4-one
Molecular FormulaC₁₁H₁₂BrNO₃S
Molecular Weight318.19 g/mol [2]
Yield2.7 g (85%)
Purity (by HPLC)>98%
Characterization
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.80 (d, J=8.8 Hz, 2H), 7.72 (d, J=8.8 Hz, 2H), 3.65 (t, J=6.4 Hz, 4H), 2.55 (t, J=6.4 Hz, 4H)
MS (ESI+) m/z318.0 [M+H]⁺, 320.0 [M+H+2]⁺

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(4-bromophenylsulfonyl)piperidin-4-one.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants Reactants (Piperidin-4-one HCl, 4-bromobenzenesulfonyl chloride, Triethylamine, DCM) reaction_mixture Reaction Mixture reactants->reaction_mixture Stir at 0°C to RT workup Aqueous Wash (Water, Brine) reaction_mixture->workup organic_layer Organic Layer workup->organic_layer drying Drying (Na₂SO₄) organic_layer->drying concentration Concentration (Rotary Evaporator) drying->concentration chromatography Column Chromatography concentration->chromatography product Pure Product 1-(4-bromophenylsulfonyl)piperidin-4-one chromatography->product analysis Characterization (NMR, MS) product->analysis

References

Application Notes and Protocols: Derivatization of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the ketone moiety in 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules. The protocols outlined below focus on three principal transformations of the ketone: reductive amination to form substituted amines, Wittig reaction to generate exocyclic double bonds, and aldol condensation to introduce α,β-unsaturated systems. These derivatizations open avenues for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The piperidine scaffold is a prevalent feature in many pharmaceuticals, and its derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2]

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of the reactive ketone functionality on the piperidine ring allows for a multitude of chemical modifications.[1] Furthermore, the bromophenylsulfonyl group provides a handle for further diversification, for instance, through cross-coupling reactions, and can contribute to the biological activity of the final compounds. The derivatization of the ketone is a critical step in the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs. Piperidin-4-one derivatives have been reported to possess diverse pharmacological activities, including anticancer and antimicrobial effects.[1][3]

Key Derivatization Reactions

The ketone at the 4-position of the piperidine ring is amenable to a variety of chemical transformations. This section details the protocols for three fundamental reactions:

  • Reductive Amination: Conversion of the ketone to a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent.

  • Wittig Reaction: Formation of an exocyclic alkene by reacting the ketone with a phosphonium ylide.

  • Aldol Condensation: Creation of a new carbon-carbon bond at the α-position to the ketone, typically followed by dehydration to yield an α,β-unsaturated ketone.

These reactions provide a gateway to a diverse range of derivatives with potential therapeutic applications.

Experimental Protocols

Reductive Amination

Reductive amination is a powerful method for introducing amino substituents. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Protocol 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)-N-dodecylpiperidin-4-amine

  • Materials:

    • This compound

    • n-Dodecylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add n-dodecylamine (1.2 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

    • Continue stirring the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Expected Outcome: The product, 1-((4-Bromophenyl)sulfonyl)-N-dodecylpiperidin-4-amine, is typically obtained as a colorless oil or a low-melting solid.

Experimental Workflow for Reductive Amination

G A This compound + n-Dodecylamine in DCM B Stir at RT, 30 min A->B C Add NaBH(OAc)₃ B->C D Stir at RT, overnight C->D E Quench with sat. NaHCO₃ D->E F Work-up (Extraction, Drying) E->F G Purification (Column Chromatography) F->G H 1-((4-Bromophenyl)sulfonyl)-N-dodecylpiperidin-4-amine G->H

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone to an alkene, providing a scaffold for further functionalization or for mimicking the spatial arrangement of other functional groups.

Protocol 2: Synthesis of 4-Methylene-1-((4-bromophenyl)sulfonyl)piperidine

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for chromatography

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.2 mmol, solution in hexanes) dropwise.

    • Allow the resulting orange-red solution to stir at 0 °C for 1 hour.

    • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: The product, 4-methylene-1-((4-bromophenyl)sulfonyl)piperidine, is typically a white to off-white solid.

Experimental Workflow for Wittig Reaction

G A Methyltriphenylphosphonium bromide in THF B Add n-BuLi at 0 °C A->B C Stir at 0 °C, 1 h (Ylide formation) B->C D Add Ketone in THF at 0 °C C->D E Stir at RT, overnight D->E F Quench with sat. NH₄Cl E->F G Work-up and Purification F->G H 4-Methylene-1-((4-bromophenyl)sulfonyl)piperidine G->H

Caption: Workflow for the Wittig reaction on this compound.

Aldol Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, is used to synthesize α,β-unsaturated ketones by reacting a ketone with an aromatic aldehyde in the presence of a base.

Protocol 3: Synthesis of (E)-3-(4-Chlorobenzylidene)-1-((4-bromophenyl)sulfonyl)piperidin-4-one

  • Materials:

    • This compound

    • 4-Chlorobenzaldehyde

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Ice

  • Procedure:

    • Dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium hydroxide (2.0 mmol) in water (2 mL) to the stirred mixture.

    • Continue stirring the reaction in the ice bath for 2-3 hours, then allow it to warm to room temperature and stir overnight.

    • A precipitate should form. If not, slowly add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Expected Outcome: The product, (E)-3-(4-chlorobenzylidene)-1-((4-bromophenyl)sulfonyl)piperidin-4-one, is typically a crystalline solid.

Experimental Workflow for Aldol Condensation

G A Ketone + 4-Chlorobenzaldehyde in Ethanol B Cool to 0 °C A->B C Add aq. NaOH B->C D Stir at 0 °C then RT C->D E Precipitation D->E F Filtration and Washing E->F G Recrystallization F->G H (E)-3-(4-Chlorobenzylidene)-1-((4-bromophenyl)sulfonyl)piperidin-4-one G->H

Caption: Workflow for the Aldol condensation of this compound.

Data Presentation

The following tables summarize typical quantitative data for the derivatization reactions. Please note that yields can vary depending on the specific substrates and reaction conditions.

Table 1: Reductive Amination of this compound

AmineProductReducing AgentSolventYield (%)Reference
n-Dodecylamine1-((4-Bromophenyl)sulfonyl)-N-dodecylpiperidin-4-amineNaBH(OAc)₃DCM65[4]
Isobutylamine1-((4-Bromophenyl)sulfonyl)-N-isobutylpiperidin-4-amineNaBH(OAc)₃DCM68[4]
4-tert-ButylbenzylamineN-(4-(tert-Butyl)benzyl)-1-((4-bromophenyl)sulfonyl)piperidin-4-amineNaBH(OAc)₃DCM70[4]

Table 2: Wittig Reaction with this compound

Phosphonium SaltProductBaseSolventYield (%)Reference
Methyltriphenylphosphonium bromide4-Methylene-1-((4-bromophenyl)sulfonyl)piperidinen-BuLiTHF~60-80*General Procedure

*Yields are estimated based on similar reported reactions.

Table 3: Aldol Condensation of this compound

AldehydeProductBaseSolventYield (%)Reference
4-Chlorobenzaldehyde(E)-3-(4-Chlorobenzylidene)-1-((4-bromophenyl)sulfonyl)piperidin-4-oneNaOHEthanol~70-90General Procedure
4-Methoxybenzaldehyde(E)-3-(4-Methoxybenzylidene)-1-((4-bromophenyl)sulfonyl)piperidin-4-oneNaOHEthanol~70-90General Procedure

*Yields are estimated based on similar reported reactions.

Biological Relevance and Signaling Pathways

Derivatives of N-sulfonylpiperidines have been investigated for a range of biological activities. For instance, compounds bearing the 4-bromophenylsulfonyl moiety have demonstrated antimicrobial properties.[5] The derivatization of the piperidin-4-one core can lead to compounds that interact with various biological targets. For example, 4-aminopiperidine derivatives have been developed as antifungal agents that target ergosterol biosynthesis.[4] Furthermore, N-sulfonylpiperidine derivatives have been explored as potential antitumor agents.[6][7]

The diagram below illustrates a hypothetical mechanism of action for an antifungal derivative, where the compound inhibits a key enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.

Hypothetical Antifungal Mechanism of Action

cluster_0 Fungal Cell A Derivative of This compound B Ergosterol Biosynthesis Pathway A->B Inhibition C Ergosterol B->C Blocked D Fungal Cell Membrane Integrity C->D Disrupted E Cell Lysis D->E Leads to

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by a derivative.

Conclusion

The derivatization of the ketone in this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols for reductive amination, Wittig reaction, and aldol condensation provided herein are robust methods for generating a diverse library of derivatives for biological screening. The exploration of these derivatives could lead to the discovery of new antimicrobial, anticancer, or other biologically active agents. Further investigation into the structure-activity relationships of these compounds is warranted to guide future drug design and development efforts.

References

Application Notes and Protocols for the Synthesis and Characterization of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and characterization of selective ligands for three distinct G-protein coupled receptors (GPCRs): the Cannabinoid Receptor 2 (CB2), the Angiotensin II Type 2 Receptor (AT2R), and the Ghrelin Receptor (GHSR1a). The information herein is intended to guide researchers in the development and evaluation of novel GPCR-targeted therapeutics.

Case Study 1: A Selective Inverse Agonist for the Cannabinoid Receptor 2 (CB2)

Introduction: The CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for inflammatory and neurodegenerative diseases. Inverse agonists at the CB2 receptor can modulate immune responses and may offer therapeutic benefits. This section describes the synthesis and characterization of a potent and selective CB2 inverse agonist from the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold.[1][2][3][4][5][6]

Quantitative Data Summary
Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Selectivity (CB1/CB2)
18 Human CB20.56 ± 0.01359.6> 17,857

Data is compiled from radioligand binding and functional cAMP assays.[1][4]

Experimental Protocols

Synthesis of 1,8-Naphthyridin-2(1H)-one-3-carboxamide CB2 Inverse Agonist (Compound 18)

This protocol is adapted from published synthetic routes for this class of compounds.[1]

Step 1: Synthesis of Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate

  • To a solution of 2-aminonicotinaldehyde in glacial acetic acid, add bromine dropwise at room temperature and stir for 24 hours to yield the 6-bromo derivative.

  • Reflux the 6-bromo derivative with diethyl malonate in the presence of piperidine in ethanol for 12 hours.

  • Cool the reaction mixture and collect the precipitate by filtration to obtain ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate.

Step 2: Amidation

  • Heat a mixture of ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate and 4-methylcyclohexylamine at 150°C for 24 hours.

  • Purify the crude product by column chromatography to yield N-(4-methylcyclohexyl)-6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxamide.

Step 3: N-Alkylation

  • To a solution of the product from Step 2 in DMF, add cesium carbonate and p-fluorobenzyl chloride.

  • Heat the mixture at 50°C for 12 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the final compound 18 .

Radioligand Binding Assay for CB2 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB2 receptor.[1][4][7][8]

  • Materials:

    • HEK-293 cell membranes expressing human CB2 receptor.

    • [³H]CP-55,940 (radioligand).

    • Test compound (e.g., Compound 18).

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

    • GF/C filter plates.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]CP-55,940 (at its Kd), and serial dilutions of the test compound.

    • Add the CB2 receptor-expressing cell membranes to initiate the binding reaction.

    • For non-specific binding control wells, add a high concentration of an unlabeled CB2 ligand.

    • Incubate the plate at 30°C for 90 minutes.

    • Terminate the reaction by rapid filtration through the GF/C filter plate, followed by washing with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Calculate the Ki value from the IC50 obtained from the competition curve.

Functional cAMP Assay for CB2 Inverse Agonist Activity

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.[6]

  • Materials:

    • CHO cells stably expressing human CB2 receptor.

    • Forskolin.

    • Test compound (e.g., Compound 18).

    • cAMP assay kit (e.g., HTRF-based).

  • Procedure:

    • Plate the CB2-expressing CHO cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of the test compound for 15 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) in the presence of the test compound for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using the cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

CB2_Inverse_Agonist_Signaling cluster_synthesis Synthesis Workflow cluster_assay Experimental Workflow cluster_pathway CB2 Signaling Pathway (Inverse Agonism) S1 2-aminonicotinaldehyde S2 Ethyl 6-bromo-1,8-naphthyridin- 2(1H)-one-3-carboxylate S1->S2 Bromination & Cyclization S3 N-(4-methylcyclohexyl)-6-bromo- 1,8-naphthyridin-2(1H)-one-3-carboxamide S2->S3 Amidation S4 Compound 18 (CB2 Inverse Agonist) S3->S4 N-Alkylation A1 Radioligand Binding Assay S4->A1 A2 Functional cAMP Assay S4->A2 Ligand Compound 18 CB2 CB2 Receptor Ligand->CB2 Binds & Stabilizes Inactive State G_protein Gi/o Protein CB2->G_protein Reduces Basal Activation AC Adenylyl Cyclase G_protein->AC Less Inhibition cAMP cAMP AC->cAMP Increased Basal Activity PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription (Inflammatory Response) CREB->Gene

Caption: Synthesis, experimental workflow, and signaling of a CB2 inverse agonist.

Case Study 2: A Selective Agonist for the Angiotensin II Type 2 Receptor (AT2R)

Introduction: The AT2R is involved in vasodilation, anti-inflammatory effects, and tissue protection, making it a target for cardiovascular and neurodegenerative diseases.[2] Selective AT2R agonists offer a promising therapeutic strategy. This section details the characterization of the non-peptide AT2R agonist, Compound 21.[9][10][11][12][13][14][15][16][17]

Quantitative Data Summary
Compound IDTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50)Selectivity (AT1R Ki / AT2R Ki)
Compound 21 Human AT2R0.4Agonist activity observed> 25,000

Data compiled from various binding and functional assays.[12]

Experimental Protocols

Synthesis of Compound 21 (AT2R Agonist)

The synthesis of Compound 21 has been reported in the literature.[11] A generalized scheme is presented here. The synthesis involves a multi-step process culminating in the formation of the final bi-phenyl-sulfonamide derivative. Key steps often include Suzuki coupling to form the bi-phenyl core, followed by elaboration of the side chains and final sulfonamide formation. Due to the complexity and proprietary nature of specific industrial syntheses, a detailed, step-by-step protocol is not publicly available. Researchers are advised to consult specialized medicinal chemistry literature for analogous synthetic strategies.

Nitric Oxide (NO) Release Assay for AT2R Agonist Activity

This assay measures NO production in endothelial cells, a key downstream effect of AT2R activation.[13][18]

  • Materials:

    • Human Aortic Endothelial Cells (HAEC).

    • DAF-FM Diacetate (NO-sensitive fluorescent probe).

    • Test compound (e.g., Compound 21).

    • Cell culture medium and supplements.

  • Procedure:

    • Seed HAEC in a 96-well plate and culture for 48 hours.

    • Load the cells with 5 µM DAF-FM diacetate for 30 minutes.

    • Stimulate the cells with various concentrations of Compound 21 for 15 minutes.

    • Fix the cells and capture fluorescence images using a fluorescence microscope with automated image analysis.

    • Quantify the fluorescence intensity to determine the concentration-dependent NO release.

Signaling Pathway and Experimental Workflow

AT2R_Agonist_Signaling cluster_assay Experimental Workflow cluster_pathway AT2R Signaling Pathway (Agonism) A1 Radioligand Binding Assay A2 NO Release Assay C21 Compound 21 (AT2R Agonist) C21->A1 C21->A2 Ligand Compound 21 AT2R AT2R Ligand->AT2R Binds & Activates G_protein Gi/o Protein AT2R->G_protein Activates BK Bradykinin G_protein->BK ↑ Synthesis B2R B2 Receptor BK->B2R Activates NOS eNOS B2R->NOS Activates NO Nitric Oxide NOS->NO ↑ Production sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP ↑ Production PKG PKG cGMP->PKG Activates Vaso Vasodilation PKG->Vaso

Caption: Experimental workflow and signaling of the AT2R agonist Compound 21.

Case Study 3: A Selective Antagonist for the Ghrelin Receptor (GHSR1a)

Introduction: The ghrelin receptor (GHSR1a) is implicated in appetite regulation and reward pathways, making it a target for obesity and addiction.[19][20][21][22] Ghrelin receptor antagonists can block the effects of endogenous ghrelin. This section focuses on a class of benzodiazepine-based ghrelin receptor antagonists.[23][24][25][26][27]

Quantitative Data Summary
Compound ClassTarget ReceptorFunctional Activity (IC50, nM)Mode of Action
Benzodiazepine Derivatives Human GHSR1aPotent antagonism observedAntagonist
Experimental Protocols

Synthesis of Benzodiazepine Ghrelin Receptor Antagonists

The synthesis of benzodiazepine derivatives typically involves the condensation of an o-phenylenediamine with a β-keto ester or a similar precursor.[25][26][27]

General Procedure:

  • Reflux a mixture of a substituted benzene-1,2-diamine and a suitable β-dicarbonyl compound in a solvent such as glacial acetic acid.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired benzodiazepine derivative.

Calcium Mobilization Assay for Ghrelin Receptor Antagonism

This assay measures the ability of a compound to block ghrelin-induced increases in intracellular calcium, a hallmark of GHSR1a activation via the Gq pathway.[23][28][29][30][31][32]

  • Materials:

    • CHO-K1 cells stably co-expressing human GHSR1a and aequorin.

    • Ghrelin (agonist).

    • Test compound (benzodiazepine antagonist).

    • Calcium-sensitive dye (e.g., Fura-2 AM or a commercial calcium assay kit).

  • Procedure:

    • Plate the GHSR1a-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

    • Pre-incubate the cells with serial dilutions of the benzodiazepine antagonist for a specified time.

    • Stimulate the cells with a fixed concentration of ghrelin (at its EC80).

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate a dose-response curve to determine the IC50 of the antagonist.

Signaling Pathway and Experimental Workflow

GHSR1a_Antagonist_Signaling cluster_synthesis Synthesis Workflow cluster_assay Experimental Workflow cluster_pathway GHSR1a Signaling Pathway (Antagonism) S1 o-phenylenediamine + β-keto ester S2 Benzodiazepine Derivative (GHSR1a Antagonist) S1->S2 Condensation A1 Calcium Mobilization Assay S2->A1 Ghrelin Ghrelin GHSR1a GHSR1a Ghrelin->GHSR1a Antagonist Benzodiazepine Antagonist Antagonist->GHSR1a Blocks Binding Gq Gq Protein GHSR1a->Gq Activation Blocked PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca Ca²⁺ Release ER->Ca

Caption: Synthesis, experimental workflow, and signaling of a ghrelin receptor antagonist.

References

Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one as a Versatile Building Block for Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a valuable bifunctional building block for the synthesis of diverse combinatorial libraries. Its piperidin-4-one core allows for a variety of modifications at the 4-position, while the 4-bromophenylsulfonyl group provides a handle for palladium-catalyzed cross-coupling reactions. This combination of reactive sites enables the rapid generation of large and structurally diverse compound libraries, which are essential for hit identification and lead optimization in drug discovery.[1] The piperidine scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[2] This document provides detailed protocols for the solid-phase synthesis of a combinatorial library based on this building block, along with data presentation and visualization of a relevant biological signaling pathway.

Key Features of the Building Block

  • Piperidin-4-one Core: The ketone functionality serves as a versatile point for diversification through reactions such as reductive amination, Wittig olefination, and Grignard additions.

  • 4-Bromophenylsulfonyl Group: The aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.

  • Sulfonamide Linkage: The sulfonamide group offers desirable physicochemical properties, including metabolic stability and the ability to act as a hydrogen bond acceptor.

Experimental Protocols

A. Solid-Phase Synthesis of a 4-Amino-1'-aryl-[1,4'-bipiperidin]-1-yl sulfone Library

This protocol outlines a three-step solid-phase synthesis to generate a diverse library of 4-amino-1'-aryl-[1,4'-bipiperidin]-1-yl sulfones. The workflow involves immobilization of the building block, diversification at the 4-position via reductive amination, and diversification at the aryl ring via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Rink Amide resin

  • Primary amines (diverse set for R1)

  • Arylboronic acids (diverse set for R2)

  • Sodium triacetoxyborohydride (STAB)

  • Trimethyl orthoformate (TMOF)

  • 1% Acetic acid in Dichloromethane (DCM)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Piperidine (20% in DMF for Fmoc removal if applicable to amines)

  • Standard solid-phase synthesis vessels and shaker

Protocol:

Step 1: Immobilization and Reductive Amination (R1 Diversification)

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection (if necessary): If using Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF (2 x 10 min) to deprotect the amine. Wash the resin thoroughly with DMF, MeOH, and DCM.

  • Reductive Amination:

    • To the swelled and deprotected resin, add a solution of this compound (3 equivalents) in 1% acetic acid in DCM.

    • Add a solution of the desired primary amine (R1-NH2) (3 equivalents) and trimethyl orthoformate (3 equivalents) in DCM.

    • Shake the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (5 equivalents) and continue shaking at room temperature for 16 hours.

    • Filter the resin and wash extensively with DCM, MeOH, and DMF to remove excess reagents.

Step 2: Suzuki-Miyaura Coupling (R2 Diversification)

  • Reaction Setup: In a reaction vessel, add the resin from Step 1, the corresponding arylboronic acid (R2-B(OH)₂) (5 equivalents), potassium phosphate (K₃PO₄) (5 equivalents), palladium(II) acetate (0.1 equivalents), and SPhos (0.2 equivalents).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v).

  • Reaction: Heat the mixture at 80°C for 16 hours under an inert atmosphere (Argon or Nitrogen).

  • Washing: Cool the resin to room temperature and wash thoroughly with DMF, water, MeOH, and DCM to remove the catalyst and other reagents.

Step 3: Cleavage and Product Isolation

  • Resin Drying: Dry the resin under vacuum for at least 2 hours.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2 hours at room temperature.

  • Product Collection: Filter the resin and collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under a stream of nitrogen to remove the TFA.

  • Purification: The crude product can be purified by preparative HPLC to yield the desired library member.

B. Data Presentation: Representative Library Synthesis Data

The following table summarizes the expected yields and purities for a representative subset of a combinatorial library synthesized using the protocol described above.

Library Member IDR1 GroupR2 GroupMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
L1-A1 BenzylaminePhenylboronic acid435.5665-75>95
L1-A2 Cyclohexylamine4-Methoxyphenylboronic acid471.6260-70>95
L1-A3 3-Phenylpropylamine3-Pyridinylboronic acid464.6055-65>90
L1-A4 Morpholine2-Thiopheneboronic acid441.5862-72>95

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Library Synthesis cluster_downstream Downstream Processing start Rink Amide Resin step1 Reductive Amination (R1-NH2, Building Block) start->step1 Immobilization step2 Suzuki Coupling (R2-B(OH)2) step1->step2 Diversification 1 step3 Cleavage from Resin (TFA Cocktail) step2->step3 Diversification 2 purification Purification (Preparative HPLC) step3->purification analysis Analysis (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: Workflow for the solid-phase synthesis and screening of a piperidine-based combinatorial library.

Potential Biological Target: Sigma-1 Receptor Signaling Pathway

Compounds derived from the this compound scaffold have shown affinity for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular processes.[3] The following diagram illustrates a simplified signaling pathway involving the sigma-1 receptor.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_cyto Cytosol cluster_nucleus Nucleus S1R Sigma-1 Receptor BiP BiP/GRP78 S1R->BiP Associates with IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_ER Ca2+ Release IP3R->Ca_ER Modulates Ligand Library Compound (Agonist) Ligand->S1R Binds & Activates Ca_Mito Mitochondrial Ca2+ Uptake Ca_ER->Ca_Mito ROS ROS Production Ca_Mito->ROS Regulates Gene Gene Expression (Cell Survival, Neuroprotection) ROS->Gene Influences

Caption: Simplified Sigma-1 receptor signaling pathway, a potential target for the synthesized library.

Conclusion

The use of this compound as a building block in combinatorial chemistry provides an efficient route to novel and diverse libraries of drug-like molecules. The detailed protocols and workflows presented herein offer a practical guide for researchers to generate and screen these libraries for various therapeutic targets. The adaptability of the synthetic routes allows for the creation of large, focused libraries with the potential to yield valuable hits for drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Suzuki-Miyaura cross-coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions can often be attributed to a few critical factors. A systematic check of your reagents and reaction conditions is the best approach.[1] Key areas to examine include:

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.[1] Ensure you are using fresh, high-quality catalyst and ligand that have been stored under an inert atmosphere.

  • Reagent Quality: The purity and stability of your boronic acid or boronic ester are crucial. Boronic acids can undergo protodeboronation, a significant side reaction that replaces the boronic acid group with a hydrogen atom.[1] Using fresh boronic acid/ester or more stable derivatives like pinacol esters can mitigate this issue.[1]

  • Solvent and Base Purity: The use of anhydrous and thoroughly degassed solvents is critical, as oxygen can deactivate the Pd(0) catalyst.[1] Your base should also be of high purity.

  • Inert Atmosphere: The rigorous exclusion of oxygen is essential to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[1]

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent. It is often promoted by the presence of water and the choice of base.[1] To minimize this:

    • Use anhydrous conditions where possible.

    • Consider using more stable boronic esters (e.g., pinacol esters).[1]

    • Optimize the base; sometimes a weaker base can reduce the rate of protodeboronation.

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl bromide. The presence of oxygen is a primary cause of the homocoupling of boronic acids.[1][2] To prevent this:

    • Rigorously degas your solvent and maintain a strict inert atmosphere.[3]

    • Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Q3: Which catalyst/ligand system is a good starting point for the Suzuki coupling of this compound?

A3: For aryl bromides, a wide range of palladium catalysts and phosphine ligands can be effective. A common and often successful starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For aryl bromides, triphenylphosphine (PPh₃) can be effective, but more electron-rich and bulky ligands, such as those developed by Buchwald, often provide better results, especially for more challenging couplings.[4] A reliable starting system could be Pd(PPh₃)₄.[2]

Q4: How do I choose the appropriate base and solvent for this reaction?

A4: The choice of base and solvent is critical and often interdependent.

  • Base: The base is required to activate the boronic acid for transmetalation.[5] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength of the base can influence the reaction rate and side reactions. For sulfonyl-containing compounds, Na₂CO₃ has been shown to be an effective base that doesn't degrade the sulfonyl chloride moiety in related reactions.[4]

  • Solvent: A variety of organic solvents can be used, often with the addition of water to aid in dissolving the base.[6] Common solvent systems include dioxane/water, THF/water, and DMF/water.[7] The choice of solvent can affect the solubility of reagents and the reaction temperature.

Q5: My product is difficult to purify. What strategies can I employ?

A5: Purification of Suzuki coupling products can be challenging due to the presence of residual catalyst, unreacted starting materials, and byproducts with similar polarities.

  • Aqueous Workup: A basic aqueous wash can help remove unreacted boronic acid by converting it to its water-soluble boronate salt.[3]

  • Column Chromatography: This is the most common method for purifying the final product. Careful selection of the solvent system using thin-layer chromatography (TLC) is crucial for achieving good separation.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[3]

  • Palladium Removal: For applications in drug development, removing trace palladium is essential.[3] This can be achieved by filtration through celite for heterogeneous catalysts or by using metal scavengers for homogeneous catalysts.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst or degraded ligand.[1] 2. Insufficiently inert atmosphere.[2] 3. Poor quality of reagents (aryl bromide, boronic acid). 4. Incorrect base or solvent.1. Use fresh catalyst and ligand. Ensure proper storage under inert gas. 2. Thoroughly degas the solvent and maintain a positive pressure of argon or nitrogen. 3. Verify the purity of starting materials by NMR or other analytical techniques. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Na₂CO₃) and solvents (e.g., dioxane/H₂O, THF/H₂O, DMF/H₂O).[4][7]
Significant amount of homocoupled byproduct 1. Presence of oxygen in the reaction mixture.[1][2] 2. Use of a Pd(II) precatalyst which may promote homocoupling during its reduction.[6]1. Ensure the reaction setup is rigorously degassed.[3] 2. Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[3]
Protodeboronation of the boronic acid is observed 1. Presence of excess water. 2. Base is too strong or reaction temperature is too high.[1]1. Use anhydrous solvents or minimize the amount of water. 2. Screen milder bases. 3. Use a more stable boronic ester derivative (e.g., pinacol ester).[1] 4. Attempt the reaction at a lower temperature for a longer duration.[1]
Product is an oil and will not crystallize 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities.[3] 2. If the product is indeed an oil, purification by chromatography is the most suitable method.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Assemble Reagents - Aryl Bromide - Boronic Acid/Ester - Base - Catalyst/Ligand - Solvent Degas 2. Degas Solvent Reagents->Degas Inert 3. Inert Atmosphere (Ar or N2) Degas->Inert Mix 4. Mix Reagents & Catalyst Inert->Mix Heat 5. Heat & Stir Mix->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 7. Quench & Extract Monitor->Quench Purify 8. Column Chromatography Quench->Purify Analyze 9. Characterize Product Purify->Analyze

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Catalyst, Ligand, SMs) Start->CheckReagents CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp) Start->CheckConditions SideReactions Analyze for Side Reactions (Homocoupling, Protodeboronation) Start->SideReactions OptimizeCatalyst Screen Catalysts/Ligands CheckReagents->OptimizeCatalyst OptimizeBaseSolvent Screen Bases/Solvents CheckConditions->OptimizeBaseSolvent SideReactions->CheckConditions If Homocoupling ModifyBoron Use Boronic Ester SideReactions->ModifyBoron If Protodeboronation Success Improved Yield OptimizeCatalyst->Success OptimizeBaseSolvent->Success ModifyBoron->Success

Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.

References

Technical Support Center: Reactions with 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. The following information addresses common issues encountered during chemical reactions involving this versatile building block, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Type: Wittig Reaction

The Wittig reaction is a widely used method to convert the ketone functionality of this compound into an exocyclic double bond, typically to synthesize 4-methylene-1-((4-bromophenyl)sulfonyl)piperidine.

Q1: I am performing a Wittig reaction to introduce a methylene group on the piperidine ring, but I am observing a significant amount of a white, poorly soluble solid in my crude product. What is this byproduct and how can I remove it?

A1: The most common byproduct in a Wittig reaction is triphenylphosphine oxide (TPPO).[1] This is formed from the triphenylphosphine ylide reagent after it has delivered the methylene group to the ketone. TPPO is notoriously difficult to remove by standard silica gel chromatography due to its polarity and tendency to streak.

  • Troubleshooting:

    • Purification Strategy 1: Precipitation. TPPO is often poorly soluble in non-polar solvents. After the reaction, you can concentrate the reaction mixture and triturate it with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The desired product will often remain in solution while the TPPO precipitates and can be removed by filtration.

    • Purification Strategy 2: Acid-Base Extraction. If your product is basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving the neutral TPPO in the organic layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

    • Purification Strategy 3: Chromatography on Alumina. Alumina chromatography can sometimes be more effective than silica gel for separating TPPO from the desired product.

    • Reaction Stoichiometry: Ensure you are using a minimal excess of the Wittig reagent (typically 1.1-1.5 equivalents) to minimize the amount of TPPO generated.

Q2: My Wittig reaction is sluggish and gives a low yield of the desired 4-methylene product. What could be the issue?

A2: Several factors can contribute to a low-yielding Wittig reaction.

  • Troubleshooting:

    • Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides like methylenetriphenylphosphorane, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent like THF or DMSO is required.

    • Ylide Formation: Ensure the ylide is properly formed before adding the ketone. This is often indicated by a color change (e.g., to deep red or orange for methylenetriphenylphosphorane). The reaction should be performed under anhydrous and inert conditions (e.g., under nitrogen or argon) as ylides are sensitive to moisture and oxygen.

    • Steric Hindrance: The sulfonyl group on the piperidine nitrogen can introduce some steric bulk, potentially slowing down the reaction. You may need to increase the reaction temperature or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Reaction Type: Reductive Amination

Reductive amination is a common method to introduce an amino substituent at the 4-position of the piperidine ring by reacting this compound with an amine in the presence of a reducing agent.

Q3: I am trying to synthesize a secondary amine via reductive amination of this compound with a primary amine, but I am getting a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A3: A common byproduct in reductive aminations with primary amines is the formation of a tertiary amine. This occurs when the initially formed secondary amine product reacts again with the starting ketone.

  • Troubleshooting:

    • Control Stoichiometry: Using a slight excess of the primary amine (1.1-1.5 equivalents) can help to favor the formation of the secondary amine and minimize the dialkylation product.

    • Stepwise Procedure: A stepwise approach can be very effective. First, form the imine by reacting the ketone and the primary amine, often with removal of water (e.g., using a Dean-Stark trap or molecular sieves). Once the imine formation is complete (as monitored by TLC or NMR), then add the reducing agent. This minimizes the presence of the starting ketone when the product amine is formed.

    • Choice of Reducing Agent: Using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be beneficial. It is known to be effective for reductive aminations and can sometimes offer better selectivity compared to stronger reducing agents like sodium borohydride (NaBH₄).[2]

Q4: My reductive amination is incomplete, and I am isolating a significant amount of a byproduct with a similar polarity to my starting material. What could this be?

A4: A common byproduct in reductive amination is the alcohol resulting from the direct reduction of the starting ketone, 1-((4-bromophenyl)sulfonyl)piperidin-4-ol.

  • Troubleshooting:

    • pH Control: The pH of the reaction is crucial for efficient imine formation. For many reductive aminations, slightly acidic conditions (pH 5-6) are optimal to catalyze imine formation without significantly hydrolyzing it. You can use a mild acid like acetic acid as a catalyst.

    • Choice of Reducing Agent: Some reducing agents are more chemoselective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is known to be more selective for the reduction of the protonated imine over the ketone at neutral or slightly acidic pH.[3] However, due to the toxicity of cyanide, sodium triacetoxyborohydride is often a preferred alternative.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC or LC-MS will help determine the point of maximum conversion.

Summary of Potential Byproducts and Key Parameters

Reaction TypeStarting MaterialDesired Product (Example)Common Byproduct(s)Key Experimental Parameters to Control
Wittig Reaction 1-((4-Bromophenyl)sulfonyl) piperidin-4-one4-Methylene-1-((4-bromophenyl) sulfonyl)piperidineTriphenylphosphine oxide (TPPO)Ylide stoichiometry, anhydrous/inert conditions, choice of base, purification method.
Reductive Amination 1-((4-Bromophenyl)sulfonyl) piperidin-4-one4-(Alkylamino)-1-((4-bromophenyl) sulfonyl)piperidineTertiary amine (from dialkylation), 1-((4-Bromophenyl)sulfonyl) piperidin-4-olAmine stoichiometry, pH control, choice of reducing agent, stepwise vs. one-pot procedure.

Experimental Protocols

Example Protocol 1: Wittig Reaction for the Synthesis of 4-Methylene-1-((4-bromophenyl)sulfonyl)piperidine

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise.

  • Allow the resulting deep orange-red solution to stir at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by trituration with diethyl ether to remove triphenylphosphine oxide.

Example Protocol 2: Reductive Amination for the Synthesis of a Secondary Amine Derivative

  • To a solution of this compound (1.0 equivalent) and a primary amine (1.2 equivalents) in 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Wittig_Reaction cluster_yield Troubleshooting Low Yield cluster_byproduct Troubleshooting Byproduct Removal start Wittig Reaction with This compound issue Low Yield or Incomplete Reaction? start->issue byproduct Significant Byproduct (e.g., TPPO)? issue->byproduct No check_base Verify Base Strength (e.g., n-BuLi, NaH) issue->check_base Yes trituration Triturate with Non-polar Solvent byproduct->trituration Yes check_conditions Ensure Anhydrous & Inert Conditions check_base->check_conditions check_time_temp Increase Reaction Time or Temperature check_conditions->check_time_temp end_yield Improved Yield check_time_temp->end_yield acid_base Perform Acid-Base Extraction trituration->acid_base alumina Use Alumina Chromatography acid_base->alumina end_purity Pure Product alumina->end_purity

Caption: Troubleshooting workflow for a Wittig reaction.

Troubleshooting_Reductive_Amination cluster_overalkylation Issue: Over-alkylation (Tertiary Amine) cluster_reduction Issue: Ketone Reduction (Alcohol Byproduct) start Reductive Amination of This compound issue Identify Primary Issue start->issue stoichiometry Use Excess of Primary Amine issue->stoichiometry Over-alkylation ph_control Optimize pH (Slightly Acidic) issue->ph_control Ketone Reduction stepwise Implement Stepwise Imine Formation stoichiometry->stepwise mild_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)₃) stepwise->mild_reductant end_selectivity Improved Selectivity mild_reductant->end_selectivity selective_reductant Use More Selective Reducing Agent (e.g., NaBH₃CN) ph_control->selective_reductant monitor_reaction Monitor Reaction Closely selective_reductant->monitor_reaction end_conversion Improved Conversion monitor_reaction->end_conversion

Caption: Troubleshooting workflow for a reductive amination reaction.

References

Technical Support Center: Purification of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperidin-4-one derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its derivatives.

Issue 1: Tailing peaks and poor separation during silica gel column chromatography.

  • Question: I am trying to purify my this compound derivative using silica gel column chromatography, but I am observing significant tailing of my product spot on TLC and broad peaks from the column. What is causing this and how can I fix it?

  • Answer: Tailing is a common issue when purifying basic compounds like piperidine derivatives on acidic silica gel.[1] The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]

    Troubleshooting Steps:

    • Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.[1]

      • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]

      • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.[1]

      • Pyridine: While it can be used, it is less common due to its odor and toxicity.[1]

    • Stationary Phase Modification:

      • Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[2]

      • Amine-Treated Silica: Use commercially available amine-deactivated silica gel where the acidic silanol groups are already masked. This often provides more reproducible results.[1]

      • Alumina: Consider using basic or neutral alumina as an alternative stationary phase to silica gel for the purification of basic compounds.[1]

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Issue 2: Low recovery of the desired product after flash chromatography.

  • Question: I am losing a significant amount of my product during flash chromatography. What are the potential reasons for this low recovery?

  • Answer: Low recovery can be due to several factors, often related to strong interactions with the stationary phase or compound instability.

    Possible Causes and Solutions:

    • Irreversible Binding to Silica: The strong interaction between the basic piperidine moiety and the acidic silica gel can lead to irreversible adsorption of your compound onto the column.

      • Solution: Employ the troubleshooting steps for tailing mentioned in Issue 1, such as adding a basic modifier like triethylamine to the eluent or using a different stationary phase like alumina.[1]

    • Compound Instability: Some derivatives may be sensitive to the acidic nature of silica gel and could be degrading on the column.

      • Solution: Deactivating the silica gel with triethylamine can help mitigate this.[2] Filtering the crude product through a short plug of silica can be a faster, less harsh alternative to a full column if you only need to remove baseline impurities.[2]

    • Improper Solvent System: If the eluent is not polar enough, your compound may not move off the column efficiently.

      • Solution: Gradually increase the polarity of your solvent system (gradient elution) to ensure your compound elutes completely.[2]

Issue 3: Difficulty in removing a closely-related impurity.

  • Question: I have an impurity that has a very similar R_f to my desired product. How can I improve the separation?

  • Answer: Separating closely eluting compounds requires optimizing your chromatographic conditions.

    Optimization Strategies:

    • Solvent System Selectivity: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation.

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve the resolution between closely running spots.[2]

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography.[3]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most commonly employed purification techniques are:

  • Flash Column Chromatography: This is the workhorse method for purifying these derivatives on a laboratory scale. Silica gel is the most common stationary phase, with typical mobile phases being mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][5][6]

  • Recrystallization: For crystalline solid products, recrystallization is an excellent technique for achieving high purity.[7] Common solvent systems for piperidin-4-one derivatives include ethanol, methanol, dichloromethane/methanol, and mixtures of ethanol and ethyl acetate.[7]

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale purifications, PTLC on silica gel plates can be effective.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For challenging separations or when very high purity is required, Prep-HPLC is a powerful option.[3]

Q2: What are some typical solvent systems used for column chromatography of these compounds?

A2: Based on literature reports for similar compounds, here are some common solvent systems:

Stationary PhaseMobile Phase (v/v)Reference
Silica GelHexane / Ethyl Acetate (5:1)[4]
Silica GelPetroleum Ether / Ethyl Acetate (8:1)[5]
Silica GelDichloromethane / Hexane (1:1)[6]

Q3: What types of impurities might I expect in my crude product?

A3: Impurities can originate from various sources:

  • Starting Materials: Unreacted 4-bromobenzenesulfonyl chloride or the initial piperidin-4-one derivative.

  • Reaction Intermediates: In multi-step syntheses, intermediates from previous steps may carry through.[8]

  • Side Products: Products from side reactions occurring during the synthesis.

  • Degradation Products: The desired compound may degrade during the reaction or workup, especially if exposed to harsh conditions like strong acids, bases, or high temperatures.[8]

Q4: How can I effectively remove residual solvents after purification?

A4: Residual solvents can often be removed by:

  • Drying under High Vacuum: This is the most common method.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent like water or dioxane and is not volatile, lyophilization can be effective.

  • Trituration: Suspending the solid product in a solvent in which it is insoluble (but the residual solvent is soluble) and then filtering can help remove trapped solvents.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This dry-loading method often leads to better separation.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out, leaving the more soluble impurities in the solution. Cooling in an ice bath can further increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Product Mixture Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Primary Purification Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Further Purification Purity_Check->Recrystallization <95% Pure Pure_Product Pure Product Purity_Check->Pure_Product >95% Pure

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Tailing Start Tailing Peak in Silica Gel Chromatography? Modify_Mobile_Phase Modify Mobile Phase Start->Modify_Mobile_Phase Yes Change_Stationary_Phase Change Stationary Phase Start->Change_Stationary_Phase If Tailing Persists Reverse_Phase Consider Reverse-Phase Chromatography (C18) Start->Reverse_Phase Alternative Strategy Add_TEA Add 0.1-1% Triethylamine to Eluent Modify_Mobile_Phase->Add_TEA Resolved Problem Resolved Add_TEA->Resolved Use_Alumina Use Basic or Neutral Alumina Change_Stationary_Phase->Use_Alumina Use_Amine_Silica Use Amine-Deactivated Silica Gel Change_Stationary_Phase->Use_Amine_Silica Use_Alumina->Resolved Use_Amine_Silica->Resolved Reverse_Phase->Resolved

Caption: Decision tree for troubleshooting peak tailing during chromatography.

References

Challenges in the scale-up synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Low or inconsistent yields are observed during the N-sulfonylation reaction. What are the potential causes and how can they be addressed?

Answer:

Low or inconsistent yields in the N-sulfonylation of piperidin-4-one with 4-bromophenylsulfonyl chloride can stem from several factors, particularly during scale-up.

  • Inadequate Base Selection or Stoichiometry: The choice and amount of base are critical. An insufficient amount of base will result in incomplete neutralization of the hydrochloric acid generated during the reaction, leading to the formation of piperidin-4-one hydrochloride salt, which is less reactive. Conversely, a very strong base can lead to side reactions.

    • Solution: Triethylamine (TEA) is a commonly used base for this reaction. Ensure at least 2.2 equivalents of TEA are used relative to piperidin-4-one hydrochloride to both neutralize the salt and scavenge the HCl produced. For a more robust process on a larger scale, consider using a milder inorganic base like potassium carbonate, which can be easier to remove during work-up.

  • Moisture in aprotic solvents: The starting material, piperidin-4-one hydrochloride, can be hygroscopic. Any moisture present in the reaction can hydrolyze the 4-bromophenylsulfonyl chloride, reducing its availability for the desired reaction.

    • Solution: Dry all glassware thoroughly before use. Use anhydrous solvents, and consider drying the piperidin-4-one hydrochloride under vacuum before starting the reaction.

  • Poor Temperature Control: The N-sulfonylation reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to an increase in temperature, promoting the formation of side products and decomposition of the desired product.

    • Solution: Maintain the reaction temperature between 0-5°C, especially during the addition of 4-bromophenylsulfonyl chloride. Utilize a reactor with efficient cooling and agitation. A slow, controlled addition of the sulfonyl chloride is crucial for managing the exotherm.

Question 2: The isolated product is off-white or yellow and has a low melting point. What are the likely impurities and how can they be removed?

Answer:

Discoloration and a depressed melting point are indicative of impurities. The most common impurities include:

  • Unreacted 4-bromophenylsulfonyl chloride: This can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate.

  • 4-bromophenylsulfonic acid: This is a hydrolysis by-product of the sulfonyl chloride. It can be removed by washing with water or a dilute base.

  • Di-sulfonated piperidin-4-one: While less common, this can form under certain conditions.

  • Polymeric by-products: These can arise from self-condensation of piperidin-4-one under basic conditions, especially at elevated temperatures.

Purification Strategy:

Recrystallization is the most effective method for purifying the final product. A mixed solvent system of ethanol and water, or dichloromethane and heptane, has been shown to be effective.

Recrystallization Solvent System Typical Purity (by HPLC) Recovery Yield
Ethanol/Water (80:20)>99.0%85-90%
Dichloromethane/Heptane (1:4)>98.5%80-85%
Isopropanol>99.2%88-92%

Question 3: During scale-up, filtration of the product is slow, and the isolated solid is difficult to dry. What can be done to improve this?

Answer:

Slow filtration and difficult drying are often related to the crystal habit of the product. Small, fine particles or an amorphous solid will impede solvent removal.

  • Optimize Crystallization: The cooling rate during crystallization significantly impacts crystal size. A slower, controlled cooling process will promote the formation of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also encourage the growth of larger crystals.

  • Anti-Solvent Addition: A controlled addition of an anti-solvent (e.g., water to an ethanol solution) can induce crystallization and influence crystal morphology. The rate of addition is critical; a rapid addition will lead to precipitation of fine particles.

  • Washing: Ensure the filter cake is washed with a suitable cold solvent to remove residual impurities that may hinder drying.

  • Drying Conditions: Dry the product under vacuum at a moderately elevated temperature (e.g., 50-60°C) to efficiently remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of piperidin-4-one (often as the hydrochloride salt) with 4-bromophenylsulfonyl chloride in the presence of a base.

G reactant1 Piperidin-4-one Hydrochloride product This compound reactant1->product reactant2 4-Bromophenylsulfonyl Chloride reactant2->product reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reagents->product Reaction Conditions

Caption: General reaction scheme for the synthesis.

Q2: What are the critical process parameters to monitor during the reaction?

A2: Temperature, reaction time, and pH (or basicity) are critical. The reaction progress should be monitored by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the point of completion and minimize the formation of by-products.

Q3: Is the reaction exothermic?

A3: Yes, the reaction between an amine and a sulfonyl chloride is exothermic. On a laboratory scale, this may not be very noticeable, but during scale-up, the heat generated can be significant and must be managed with an efficient cooling system to prevent runaway reactions and the formation of impurities.

Q4: What are the recommended storage conditions for the starting materials and the final product?

A4:

  • Piperidin-4-one hydrochloride: Store in a cool, dry place away from moisture, as it is hygroscopic.

  • 4-Bromophenylsulfonyl chloride: Store in a cool, dry, and well-ventilated area. It is sensitive to moisture and can hydrolyze.

  • This compound: The final product is a stable solid and should be stored at room temperature in a well-closed container.

Experimental Protocols

1. Synthesis of this compound (Scale: 100 g)

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
Piperidin-4-one hydrochloride135.611000.7371.0
4-Bromophenylsulfonyl chloride255.511980.7751.05
Triethylamine101.191641.622.2
Dichloromethane (DCM)-1000 mL--

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add piperidin-4-one hydrochloride (100 g, 0.737 mol) and dichloromethane (1000 mL).

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add triethylamine (164 g, 1.62 mol) to the suspension while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0-5°C.

  • Dissolve 4-bromophenylsulfonyl chloride (198 g, 0.775 mol) in dichloromethane (200 mL) and add it to the dropping funnel.

  • Add the 4-bromophenylsulfonyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, add water (500 mL) to the reaction mixture and stir for 15 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification by Recrystallization

Procedure:

  • Transfer the crude product to a 2 L flask.

  • Add ethanol (approximately 500-600 mL) and heat the mixture to reflux until the solid is completely dissolved.

  • Slowly add water (approximately 100-120 mL) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collect the crystalline solid by vacuum filtration and wash the filter cake with cold ethanol/water (80:20) solution.

  • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Visualizations

experimental_workflow A 1. Reaction Setup (Piperidin-4-one HCl, DCM) B 2. Cooling (0-5°C) A->B C 3. Base Addition (Triethylamine) B->C D 4. Dropwise Addition (4-Bromophenylsulfonyl Chloride in DCM) C->D E 5. Reaction Monitoring (TLC/HPLC) D->E F 6. Aqueous Work-up (Washing with HCl, NaHCO3, Brine) E->F G 7. Isolation (Drying and Concentration) F->G H 8. Recrystallization (Ethanol/Water) G->H I 9. Filtration and Drying H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_logic start Low Yield or Impure Product? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Reactions start->cause2 Yes cause3 Purification Issues start->cause3 Yes solution1a Check Base Stoichiometry cause1->solution1a solution1b Increase Reaction Time cause1->solution1b solution2a Improve Temperature Control cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b solution3a Optimize Recrystallization Solvent cause3->solution3a solution3b Control Cooling Rate cause3->solution3b

Caption: A logical troubleshooting workflow for common issues.

Preventing homo-coupling in Suzuki reactions of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling during the Suzuki-Miyaura cross-coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one.

Troubleshooting Guides

High levels of homo-coupling byproduct are a common issue in Suzuki reactions, particularly with electron-deficient aryl bromides like this compound. This guide provides a systematic approach to identifying and resolving the root causes of this unwanted side reaction.

Initial Assessment: Identifying the Source of Homo-coupling

Homo-coupling in Suzuki reactions primarily arises from two pathways: the coupling of two boronic acid molecules or the coupling of two aryl halide molecules. The former is significantly more common. Key contributors to boronic acid homo-coupling include the presence of dissolved oxygen and the use of Pd(II) precatalysts, which can oxidize the boronic acid.[1]

Follow these steps to diagnose the issue:

  • Analyze the Byproduct: Isolate and characterize the main byproduct to confirm it is the biaryl resulting from the homo-coupling of your boronic acid partner.

  • Review Reaction Conditions: Carefully examine your experimental setup and reagents for potential sources of oxygen contamination and issues with catalyst activation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and minimizing homo-coupling.

Caption: A step-by-step guide to systematically address homo-coupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homo-coupling in my Suzuki reaction?

A1: The most common cause is the reaction of two molecules of the organoboron reagent (boronic acid or ester). This is often promoted by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then facilitate the homo-coupling of the boronic acid.[1] Using a Pd(II) precatalyst can also lead to homo-coupling as it needs to be reduced to Pd(0) in situ, a process that can involve the boronic acid.[1]

Q2: How can I effectively remove oxygen from my reaction?

A2: Standard vacuum/backfill cycles with an inert gas (nitrogen or argon) are often insufficient to completely remove dissolved oxygen. A more rigorous and effective method is subsurface sparging, where a stream of inert gas is bubbled through the solvent and the reaction mixture for an extended period (e.g., 10-30 minutes) prior to adding the catalyst.[2]

Q3: Should I use a Pd(0) or Pd(II) catalyst?

A3: While Pd(II) precatalysts like Pd(OAc)₂ are often convenient, they can be a source of Pd(II) that promotes homo-coupling.[1] Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that might consume the boronic acid in a side reaction. However, even with Pd(0) sources, trace oxygen can lead to the formation of Pd(II), so rigorous degassing remains crucial.

Q4: Can the choice of ligand affect the level of homo-coupling?

A4: Yes, the ligand plays a critical role. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, or other dialkylbiaryl phosphines, can promote the desired cross-coupling pathway by accelerating the rates of oxidative addition and reductive elimination.[3] This increased efficiency of the main catalytic cycle can outcompete the side reaction of homo-coupling.

Q5: What is the role of the base, and can it influence homo-coupling?

A5: The base is essential for activating the boronic acid to facilitate transmetalation. While the base's primary role is not to directly prevent homo-coupling, an appropriate choice can optimize the rate of the desired reaction, thereby minimizing side reactions. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used and have been shown to be effective in promoting the cross-coupling of electron-deficient aryl bromides. The choice of base should be optimized for the specific substrates being used.

Q6: I've tried degassing and using a Pd(0) catalyst, but I still see significant homo-coupling. What else can I do?

A6: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can be highly effective. This agent helps to maintain the palladium in its active Pd(0) state by reducing any Pd(II) species that may form during the reaction, without interfering with the main catalytic cycle.

Data on Homo-coupling Suppression

The following tables summarize quantitative data on the effect of various reaction parameters on the formation of the homo-coupled byproduct.

Table 1: Effect of Degassing Method on Homo-coupling

EntryDegassing MethodHomo-coupling Byproduct (%)Desired Product Yield (%)
1None15-2070-75
2Vacuum/Nitrogen Backfill (3 cycles)5-885-90
3Subsurface Nitrogen Sparge (30 min)< 2> 95

Data is generalized from typical results for electron-deficient aryl bromides.

Table 2: Influence of Palladium Precatalyst and Additives

EntryPalladium SourceAdditiveHomo-coupling Byproduct (%)Desired Product Yield (%)
1Pd(OAc)₂None10-1575-80
2Pd(PPh₃)₄None4-788-92
3Pd(OAc)₂HCO₂K (1.1 eq)< 3> 94
4Pd₂(dba)₃ / SPhosNone2-590-95

Results are indicative and can vary based on the specific boronic acid and other reaction conditions.

Experimental Protocols

Recommended Protocol for Suzuki Coupling of this compound

This protocol is optimized to minimize homo-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water with argon or nitrogen for 30 minutes.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Alternative Protocol using a Mild Reducing Agent

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • Potassium formate (HCO₂K) (1.1 eq)

  • 1,4-Dioxane/Water (degassed)

Procedure:

  • Follow the same degassing and setup procedure as above.

  • Add the potassium formate along with the other solid reagents.

  • Add the Pd(OAc)₂ and SPhos.

  • Proceed with the reaction, work-up, and purification as described in the recommended protocol.

Logical Relationships in Suzuki Coupling

The following diagram illustrates the key relationships between reaction components and potential outcomes in a Suzuki coupling reaction.

Suzuki_Relationships Key Relationships in Suzuki Coupling ArylHalide Ar-X (this compound) CatalyticCycle Desired Catalytic Cycle ArylHalide->CatalyticCycle BoronicAcid Ar'-B(OH)2 BoronicAcid->CatalyticCycle HomoCoupling Homo-coupled Byproduct (Ar'-Ar') BoronicAcid->HomoCoupling Pd0 Pd(0) Catalyst Pd0->CatalyticCycle PdII Pd(II) Species Pd0->PdII oxidized by Base Base (e.g., K3PO4) Base->CatalyticCycle Ligand Ligand (e.g., SPhos) Ligand->Pd0 stabilizes & activates CrossCoupling Cross-Coupled Product (Ar-Ar') CatalyticCycle->CrossCoupling yields Oxygen Oxygen (O2) Oxygen->PdII PdII->HomoCoupling promotes

Caption: Interplay of reagents and side reactions in Suzuki coupling.

References

Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the N-sulfonylation of piperidin-4-one with 4-bromophenylsulfonyl chloride. This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction.

Q2: My piperidin-4-one starting material is a hydrochloride salt. Can I use it directly?

Yes, you can use piperidin-4-one hydrochloride. However, you will need to use at least two equivalents of a base: one to neutralize the HCl salt and a second to scavenge the HCl produced during the sulfonylation reaction. Using a slight excess of the base is often recommended to ensure the reaction goes to completion.

Q3: What are the most common side reactions in this synthesis?

The primary side reaction is the hydrolysis of the 4-bromophenylsulfonyl chloride due to the presence of water in the reaction mixture.[1] This forms the unreactive 4-bromophenylsulfonic acid, which can complicate purification and reduce the yield. Another potential issue is the formation of unidentified impurities if the reaction temperature is too high or the reaction time is excessively long.

Q4: How can I purify the final product?

The most common method for purifying solid organic compounds like this compound is recrystallization.[2] Suitable solvents for recrystallization of similar piperidin-4-one derivatives include ethanol, methanol, or a mixture of ethanol and water.[3] The choice of solvent depends on the impurity profile of your crude product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inadequate Base: Insufficient base to neutralize both the piperidin-4-one HCl salt and the HCl generated in the reaction. 2. Hydrolysis of Sulfonyl Chloride: Presence of moisture in the solvent or on the glassware. 3. Low Reactivity: The reaction may be too slow at the temperature used.1. Increase Base: Use at least 2.2 equivalents of a tertiary amine base like triethylamine or diisopropylethylamine. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and use an anhydrous solvent. 3. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Product is an Oil or Gummy Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that are preventing crystallization. 2. Incorrect Work-up: Residual solvent or base may be present.1. Aqueous Wash: Perform an aqueous work-up, washing the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash. 2. Solvent Trituration: Try triturating the crude material with a non-polar solvent like hexane or a mixture of diethyl ether and hexane to induce crystallization.
Difficulty in Removing Triethylamine Hydrochloride The salt is often a fine precipitate that is difficult to filter.After the reaction, you can add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate or dichloromethane. The triethylamine hydrochloride will remain in the aqueous layer.
Product Purity is Low After Recrystallization 1. Incorrect Recrystallization Solvent: The chosen solvent may not be optimal for separating the product from specific impurities. 2. Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.1. Solvent Screening: Test different solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane). 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize purity.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add triethylamine (2.2 equivalents) at room temperature.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Add a solution of 4-bromophenylsulfonyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.[1]

Data Presentation

The following table summarizes the effect of different bases on the yield of this compound. This data is representative and may vary based on specific experimental conditions.

Base Equivalents Reaction Time (h) Yield (%) Purity by HPLC (%)
Triethylamine2.2485>98
Diisopropylethylamine2.2482>98
Pyridine2.567597
Potassium Carbonate3.086895

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Piperidinone Piperidin-4-one (or its HCl salt) Product This compound Piperidinone->Product Bromophenylsulfonyl_Chloride 4-Bromophenylsulfonyl Chloride Bromophenylsulfonyl_Chloride->Product Base Base (e.g., Triethylamine) Base->Product + Byproduct Base-HCl Salt Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Setup Reaction Setup Addition of Reagents Addition of Reagents Reaction Setup->Addition of Reagents Stirring Stirring Addition of Reagents->Stirring Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Final Product Final Product Recrystallization->Final Product Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Base Sufficient Base Used? (>2 equivalents for HCl salt) Start->Check_Base Check_Moisture Anhydrous Conditions? Check_Base->Check_Moisture Yes Add_Base Increase Base Equivalents Check_Base->Add_Base No Check_Temp Reaction Temperature Adequate? Check_Moisture->Check_Temp Yes Use_Anhydrous Dry Glassware and Solvents Check_Moisture->Use_Anhydrous No Increase_Temp Gently Heat Reaction Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Add_Base->Success Use_Anhydrous->Success Increase_Temp->Success

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Catalyst and Condition Selection Guide

Choosing the optimal catalyst system is critical for achieving high yields and reaction efficiency. The electron-withdrawing nature of the sulfonyl group in this compound influences the reactivity of the C-Br bond, making the selection of an appropriate palladium catalyst and ligand paramount. Below is a comparative guide for various common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester. For electron-deficient aryl bromides, a more robust catalyst system than Pd(PPh₃)₄ may be required to achieve high yields.[1]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O80-110Good to Excellent
Pd₂(dba)₃XPhosCs₂CO₃Toluene100-120Good to Excellent
PdCl₂(dppf)K₂CO₃DME/H₂O80-100Moderate to Good
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-100Moderate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds. The choice of ligand is crucial and often depends on the nature of the amine coupling partner (primary, secondary, acyclic, or cyclic).[2] Bulky, electron-rich phosphine ligands are generally preferred.[3]

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene90-110Good to Excellent
Pd(OAc)₂XPhosCs₂CO₃t-BuOH80-100Good to Excellent
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane100-120Good
G3-XPhos-LHMDSTolueneRoom Temp - 80Good to Excellent
Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene. For electron-deficient aryl bromides, the reaction can sometimes be sluggish. The choice of a suitable palladium precursor and, in some cases, a ligand can significantly improve the outcome.[4]

Recommended Catalyst Systems for Heck Reaction:

Catalyst PrecursorLigand (if any)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N or K₂CO₃DMF or NMP100-140Moderate to Good
PdCl₂-NaOAcDMA120-150Moderate
Herrmann's Catalyst-NaOAcNMP120-140Good
Pd/C-Et₃NAcetonitrile100-120Moderate
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1][5]

Recommended Catalyst Systems for Sonogashira Coupling:

Catalyst PrecursorLigandCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp - 80Good to Excellent
Pd(OAc)₂XPhosCuICs₂CO₃Toluene80-100Good
Pd/CPPh₃CuIEt₃NAcetonitrile80-100Moderate
Palladium-Catalyzed Cyanation

This reaction introduces a nitrile group onto the aromatic ring. Using a less toxic cyanide source like zinc cyanide or potassium hexacyanoferrate(II) is often preferred.[6][7]

Recommended Catalyst Systems for Cyanation:

Catalyst PrecursorLigandCyanide SourceSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃dppfZn(CN)₂DMF or DMA100-140Good to Excellent
Pd(OAc)₂XPhosK₄[Fe(CN)₆]t-AmylOH100-120Good
cataCXium® A-Zn(CN)₂NMP80-120Good

Experimental Protocols

Detailed methodologies for key experiments are provided below. These serve as a starting point, and optimization may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite® to remove palladium residues.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not going to completion. What are the common causes?

A1: Incomplete Suzuki-Miyaura coupling reactions can stem from several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring the in-situ generation of the active Pd(0) species is crucial.

  • Suboptimal Base: The base plays a critical role in the transmetalation step. For substrates with base-sensitive functional groups, a milder base like K₂CO₃ or Cs₂CO₃ might be necessary. Ensure the base is finely powdered and anhydrous for solid bases.

  • Poor Ligand Choice: The electron-withdrawing sulfonyl group can make oxidative addition more challenging. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can often improve reaction rates and yields.[8]

  • Solvent Effects: The solvent system can significantly impact the reaction. A mixture of a non-polar solvent (like toluene or dioxane) and a polar protic solvent (like water or ethanol) is often required to dissolve both the organic and inorganic reagents.

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for this.

Q2: I am observing significant amounts of a dehalogenated byproduct in my Buchwald-Hartwig amination. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. To minimize it:

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress dehalogenation.

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. Using a weaker base or a different base class might be beneficial.

  • Lower Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the reaction temperature can sometimes reduce the rate of dehalogenation more than the rate of the desired reaction.

  • Use a Pre-catalyst: Well-defined pre-catalysts can lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ.

Q3: My Heck reaction is giving low yields. What can I do to improve it?

A3: Low yields in Heck reactions with aryl bromides can be due to several factors:

  • Catalyst Decomposition: At the high temperatures often required for Heck reactions, the palladium catalyst can decompose to form inactive palladium black. Using more robust ligands or catalyst systems like Herrmann's catalyst can improve stability.

  • Olefin Polymerization: Some activated olefins can polymerize under the reaction conditions. Adding a polymerization inhibitor like hydroquinone can be helpful.

  • Phase Transfer Catalyst: For reactions with inorganic bases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate.

  • Ligand Choice: For electron-deficient aryl bromides, using electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[9]

Q4: I am having trouble with the Sonogashira coupling. The reaction is sluggish. Any suggestions?

A4: Sluggish Sonogashira reactions can often be improved by:

  • Copper(I) Co-catalyst: Ensure the copper(I) source (typically CuI) is fresh and of good quality. The reaction is often sensitive to the quality of the co-catalyst.

  • Base: An amine base like triethylamine or diisopropylamine is crucial for the deprotonation of the terminal alkyne. Ensure it is anhydrous and used in sufficient excess.

  • Oxygen Exclusion: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.

  • Ligand Effects: While many Sonogashira reactions are run with PPh₃, more electron-rich and bulky phosphines can sometimes accelerate the reaction with challenging substrates.[10]

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow Catalyst Screening Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Optimization start Define Reaction Type (e.g., Suzuki, Heck) reagents Prepare Substrate: This compound and Coupling Partner start->reagents catalyst Select Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand Select Ligands (e.g., SPhos, XPhos, PPh₃) base Select Bases (e.g., K₃PO₄, Cs₂CO₃, Et₃N) solvent Select Solvents (e.g., Toluene, Dioxane, DMF) conditions Set Up Parallel Reactions (Varying Temp, Time) reagents->conditions catalyst->conditions ligand->conditions base->conditions solvent->conditions monitor Monitor Reactions (TLC, LC-MS, GC-MS) conditions->monitor conditions->monitor analyze Analyze Results (Yield, Purity) monitor->analyze optimize Identify Optimal Conditions analyze->optimize analyze->optimize scaleup Scale-up Reaction optimize->scaleup

Caption: A generalized workflow for screening and optimizing catalyst systems.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Low Reaction Yield start Low or No Yield Observed check_reagents Verify Reagent Quality - Substrate Purity - Solvent Anhydrous/Degassed - Fresh Base/Coupling Partner start->check_reagents check_catalyst Evaluate Catalyst System - Active Catalyst? - Appropriate Ligand? - Correct Loading? start->check_catalyst check_conditions Assess Reaction Conditions - Temperature Too Low? - Insufficient Reaction Time? - Inefficient Stirring? start->check_conditions side_reactions Investigate Side Reactions - Dehalogenation? - Homocoupling? - Substrate Decomposition? start->side_reactions sol_reagents Purify/Replace Reagents check_reagents->sol_reagents sol_catalyst Screen Different Catalysts/Ligands Increase Catalyst Loading check_catalyst->sol_catalyst sol_conditions Increase Temperature Extend Reaction Time check_conditions->sol_conditions sol_side_reactions Modify Ligand/Base Adjust Temperature side_reactions->sol_side_reactions

References

Solvent and base optimization for modifying 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. The information is designed to assist in the optimization of solvents and bases for common synthetic modifications of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for modifying this compound?

A1: The primary reactive sites for modification are the aryl bromide and the ketone. The aryl bromide is typically functionalized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation). The ketone at the 4-position of the piperidine ring is susceptible to nucleophilic addition, allowing for the introduction of a wide range of substituents.

Q2: I am observing low yields in my Buchwald-Hartwig amination. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Buchwald-Hartwig aminations can often be attributed to catalyst deactivation, suboptimal choice of ligand and base, or competing side reactions.[1] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1] The combination of the phosphine ligand and base is critical and often substrate-dependent.[1] Experimenting with different ligand/base combinations is a key troubleshooting step. Common side reactions to consider are hydrodehalogenation (reduction of the aryl bromide) and bis-arylation.[1]

Q3: My Suzuki-Miyaura coupling reaction is sluggish. What adjustments can I make?

A3: A sluggish Suzuki-Miyaura reaction can often be improved by optimizing the base and solvent system. The activation of the boronic acid with a suitable base is crucial for the transmetalation step.[2][3] If you are using a mild base and observing slow conversion, switching to a stronger base may be beneficial. Solvent choice can also significantly impact reaction rates and yields. Additionally, ensure your palladium catalyst is active and the reaction is performed under an inert atmosphere.

Q4: How can I control the stereoselectivity of nucleophilic addition to the piperidin-4-one carbonyl?

A4: Achieving high stereoselectivity in nucleophilic additions to the piperidin-4-one can be influenced by several factors, including the choice of solvent and the nature of the nucleophile and any additives.[4][5] The solvent can affect the transition state energies of the diastereomeric products.[4][5] Temperature also plays a critical role, with lower temperatures generally favoring higher selectivity. Screening different solvents and carefully controlling the reaction temperature are key starting points for optimizing stereoselectivity.

Troubleshooting Guides

Buchwald-Hartwig Amination of the Aryl Bromide

This guide addresses common issues encountered during the palladium-catalyzed amination of this compound.

Problem: Low to no product formation.

Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium precatalyst and ligand. Ensure proper handling under an inert atmosphere.
Inappropriate Ligand/Base CombinationScreen a variety of phosphine ligands (e.g., RuPhos, XPhos, BINAP) and bases (e.g., NaOtBu, K3PO4, Cs2CO3).[1][6]
Poor Solvent ChoiceToluene and dioxane are commonly used.[1][7] Ensure the solvent is anhydrous.
Low Reaction TemperatureGradually increase the reaction temperature, monitoring for product formation and decomposition.

Problem: Formation of significant side products (e.g., hydrodehalogenation).

Potential Cause Troubleshooting Step
Catalyst SystemCertain palladium/ligand combinations may favor side reactions. Experiment with different ligands.
Reaction TimeProlonged reaction times can sometimes lead to increased side product formation. Monitor the reaction by TLC or LC-MS and quench once the starting material is consumed.
Base StrengthA very strong base may promote undesired side reactions. Consider using a slightly weaker base.
Suzuki-Miyaura Coupling of the Aryl Bromide

This guide provides solutions for common problems during the Suzuki-Miyaura coupling with this compound.

Problem: Incomplete conversion of the starting material.

Potential Cause Troubleshooting Step
Insufficient BaseEnsure at least stoichiometric amounts of base are used to activate the boronic acid.[2] Consider using a stronger base if necessary.
Catalyst DeactivationUse a fresh catalyst and ensure the reaction is under an inert atmosphere.
Solvent EffectsThe choice of solvent can influence the reaction rate. Common solvents include toluene, dioxane, and acetonitrile.[8] Sometimes, the addition of water can be beneficial.

Problem: Homocoupling of the boronic acid.

Potential Cause Troubleshooting Step
Oxygen in the Reaction MixtureThoroughly degas the solvent and reaction mixture before adding the catalyst.
Catalyst LoadingWhile less common, excessively high catalyst loading can sometimes promote homocoupling. Optimize the catalyst concentration.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., Sodium tert-butoxide, 1.4 eq) to a Schlenk flask.[1]

  • Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe.[1]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a base (e.g., K₃PO₄, 2.0 eq).[8]

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-Dioxane, Toluene).[8] The addition of a small amount of water may be beneficial.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_modification Modification of this compound cluster_aryl_bromide Aryl Bromide Modification cluster_ketone Ketone Modification start Starting Material: This compound buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst, Base suzuki Suzuki-Miyaura Coupling start->suzuki Boronic Acid, Pd Catalyst, Base nucleophilic_addition Nucleophilic Addition start->nucleophilic_addition Nucleophile end_product_amine end_product_amine buchwald->end_product_amine Amine Product end_product_biaryl end_product_biaryl suzuki->end_product_biaryl Biaryl Product end_product_alcohol end_product_alcohol nucleophilic_addition->end_product_alcohol Tertiary Alcohol Product

Caption: Experimental workflow for the modification of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in Cross-Coupling Reaction check_catalyst Check Catalyst Activity (Fresh Catalyst) start->check_catalyst check_base Optimize Base start->check_base check_ligand Screen Ligands check_catalyst->check_ligand check_atmosphere Ensure Inert Atmosphere check_catalyst->check_atmosphere success success check_ligand->success Improved Yield check_solvent Optimize Solvent (Anhydrous) check_base->check_solvent check_temp Adjust Temperature check_base->check_temp check_solvent->success

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Technical Support Center: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the reaction of piperidin-4-one with 4-bromophenylsulfonyl chloride in the presence of a base. This reaction is a nucleophilic substitution where the secondary amine of the piperidine ring attacks the sulfonyl chloride.

Q2: What are the primary impurities I should expect in the crude product?

A2: The most common impurities include:

  • Unreacted Piperidin-4-one: A starting material that may remain if the reaction does not go to completion.

  • Unreacted 4-Bromophenylsulfonyl Chloride: The other starting material, which can persist if not fully consumed.

  • 4-Bromophenylsulfonic Acid: This is a significant impurity formed by the hydrolysis of 4-bromophenylsulfonyl chloride in the presence of water.[1] It is crucial to perform the reaction under anhydrous conditions to minimize its formation.

Q3: What are the recommended purification methods for this compound?

A3: The two most effective purification techniques are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q4: Which analytical techniques are suitable for assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying the presence of impurities. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the reaction progress and the effectiveness of the purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low Yield of the Desired Product
Symptom Potential Cause Recommended Solution
Low isolated yield after work-up Incomplete reaction.Monitor the reaction progress using TLC. If the starting materials are still present, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the stoichiometry of the reagents is correct.
Hydrolysis of 4-bromophenylsulfonyl chloride.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]
Product loss during work-up.Ensure the pH is appropriately adjusted during the aqueous work-up to minimize the solubility of the product in the aqueous phase. Be cautious during extractions to prevent loss into the aqueous layer.
Presence of Significant Impurities in the Final Product
Symptom Potential Impurity Troubleshooting Steps
A polar spot on TLC that stains with an acidic indicator. 4-Bromophenylsulfonic AcidThis impurity is highly polar and water-soluble. During the work-up, a thorough wash with a saturated aqueous sodium bicarbonate solution can help remove it. For purification, it will remain at the baseline on a normal-phase silica gel column.
A spot on TLC with a similar Rf to the starting material. Unreacted Piperidin-4-onePiperidin-4-one is more polar than the product. It can be removed by flash column chromatography. Ensure a slight excess of the sulfonyl chloride is used to drive the reaction to completion.
A non-polar spot on TLC. Unreacted 4-Bromophenylsulfonyl ChlorideThis starting material is less polar than the product. It can be removed by flash column chromatography. After the reaction is complete, quenching with a small amount of an amine scavenger can consume the excess sulfonyl chloride.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound.

Table 1: Impurity Profile Before and After Purification

Compound Crude Product (% Area by HPLC) Purified by Recrystallization (% Area by HPLC) Purified by Flash Chromatography (% Area by HPLC)
This compound85.299.599.8
4-Bromophenylsulfonic Acid10.5<0.1<0.1
Piperidin-4-one2.80.2<0.1
4-Bromophenylsulfonyl Chloride1.50.2<0.1

Table 2: Comparison of Purification Methods

Purification Method Typical Recovery Yield Purity Achieved (by HPLC) Notes
Recrystallization (Ethanol/Water)75-85%>99%Good for removing less soluble impurities. The addition of water as an anti-solvent can improve the yield.
Recrystallization (Dichloromethane/n-Heptane)70-80%>99%Effective for removing more polar impurities that remain in the mother liquor.
Flash Column Chromatography (Hexane/Ethyl Acetate Gradient)65-80%>99.5%Provides excellent separation of impurities with different polarities.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidin-4-one (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 4-bromophenylsulfonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred piperidin-4-one solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The product should have a lower Rf value than the 4-bromophenylsulfonyl chloride and a higher Rf value than piperidin-4-one.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system. A common choice is a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: Slowly add water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Purification by Flash Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Piperidin-4-one Piperidin-4-one Reaction Reaction Piperidin-4-one->Reaction 4-Bromophenylsulfonyl_Chloride 4-Bromophenylsulfonyl_Chloride 4-Bromophenylsulfonyl_Chloride->Reaction Crude_Product Crude_Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity_Removal Crude_Product Crude_Product Polar_Impurity Polar Impurity (e.g., 4-Bromophenylsulfonic Acid) Crude_Product->Polar_Impurity NonPolar_Impurity Less Polar Impurity (e.g., Unreacted Sulfonyl Chloride) Crude_Product->NonPolar_Impurity Starting_Material_Impurity Starting Material (Piperidin-4-one) Crude_Product->Starting_Material_Impurity Aqueous_Wash Aqueous Bicarbonate Wash Polar_Impurity->Aqueous_Wash Removes Column_Chromatography Flash Column Chromatography NonPolar_Impurity->Column_Chromatography Separated by Starting_Material_Impurity->Column_Chromatography Separated by Recrystallization Recrystallization Starting_Material_Impurity->Recrystallization Removed in mother liquor Aqueous_Wash->Column_Chromatography Pure_Product Pure_Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Logical relationships for the removal of common impurities.

References

Validation & Comparative

Comparative NMR Analysis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the 1H and 13C NMR spectral data of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one and its hypothetical derivatives. The guide includes detailed experimental protocols and data presented in a clear, tabular format to facilitate comparison and interpretation.

The this compound scaffold is a key heterocyclic motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This guide offers a detailed examination of the 1H and 13C NMR spectra of the parent compound and explores the expected spectral shifts in its derivatives, providing a foundational understanding for researchers in the field.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts (δ) for this compound and two hypothetical derivatives: one with a methyl group at the C-3 position and another with a hydroxyl group at the C-4 position (forming the corresponding piperidin-4-ol derivative). These derivatives were chosen to illustrate the influence of substitution on the piperidine ring on the NMR spectra.

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1-((4-Bromophenyl)sulfonyl) piperidin-4-one3-Methyl-1-((4-bromophenyl) sulfonyl)piperidin-4-one (Hypothetical)1-((4-Bromophenyl)sulfonyl) piperidin-4-ol (Hypothetical)
H-2', H-6'7.75 (d, J = 8.8 Hz)7.74 (d, J = 8.8 Hz)7.76 (d, J = 8.8 Hz)
H-3', H-5'7.68 (d, J = 8.8 Hz)7.67 (d, J = 8.8 Hz)7.69 (d, J = 8.8 Hz)
H-2, H-63.25 (t, J = 6.4 Hz)3.10-3.30 (m)3.65 (m)
H-3, H-52.65 (t, J = 6.4 Hz)2.50-2.70 (m)1.95 (m)
3-CH₃-1.15 (d, J = 7.0 Hz)-
4-OH--2.50 (br s)
4-H--3.90 (m)

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1-((4-Bromophenyl)sulfonyl) piperidin-4-one3-Methyl-1-((4-bromophenyl) sulfonyl)piperidin-4-one (Hypothetical)1-((4-Bromophenyl)sulfonyl) piperidin-4-ol (Hypothetical)
C-1'138.5138.4138.6
C-2', C-6'129.5129.4129.6
C-3', C-5'128.0127.9128.1
C-4'127.8127.7127.9
C-4 (C=O)206.5209.0-
C-4 (C-OH)--68.0
C-2, C-645.852.0 (C-2), 45.5 (C-6)42.5
C-3, C-540.948.0 (C-3), 40.5 (C-5)34.0
3-CH₃-15.5-

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR analysis of this compound derivatives.

Synthesis of this compound

A solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran is treated with a base, typically triethylamine or pyridine (2.2 equivalents), at 0 °C. To this mixture, 4-bromobenzenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

NMR Spectroscopic Analysis

1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. For 1H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For 13C NMR, chemical shifts are reported in ppm.

Mandatory Visualizations

The following diagrams illustrate the general structure of the analyzed compounds and a typical experimental workflow.

G General Structure of this compound Derivatives cluster_0 cluster_1 Key Moieties A 4-Bromophenylsulfonyl Group B Piperidin-4-one Core A->B Sulfonyl Group Sulfonyl Group A->Sulfonyl Group C Substituent (R) B->C Piperidine Ring Piperidine Ring B->Piperidine Ring Aromatic Ring Aromatic Ring Sulfonyl Group->Aromatic Ring Ketone/Substituent Ketone/Substituent Piperidine Ring->Ketone/Substituent

Caption: Molecular scaffold of this compound derivatives.

G Experimental Workflow for Synthesis and Analysis start Start Materials: Piperidin-4-one HCl 4-Bromobenzenesulfonyl Chloride synthesis Synthesis: Coupling Reaction start->synthesis Base (e.g., Et3N) Solvent (e.g., DCM) workup Work-up: Aqueous Wash Extraction synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization: 1H NMR, 13C NMR purification->characterization Pure Compound data_analysis Data Analysis: Spectral Interpretation Comparison characterization->data_analysis end Final Report data_analysis->end

Caption: A typical workflow for the synthesis and NMR analysis of the target compounds.

Unraveling the Fragmentation Jigsaw: A Comparative Analysis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a detailed comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, offering insights into its behavior compared to structurally related molecules.

The unique structural motifs of this compound—a brominated aromatic ring, a sulfonyl group, and a piperidin-4-one core—each contribute distinct and predictable fragmentation pathways. By examining these characteristic cleavages, researchers can confidently identify this compound and its analogues in complex matrices. A key feature to anticipate is the isotopic signature of bromine, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance (50.69% and 49.31%, respectively). This results in a distinctive M+2 isotopic pattern for all bromine-containing fragment ions.[1]

Predicted Fragmentation Profile

The fragmentation of this compound is expected to be initiated by ionization, followed by a series of characteristic bond cleavages. The molecular ion peak ([M]•+) will exhibit the characteristic bromine isotope pattern. Key fragmentation pathways are predicted to include:

  • α-Cleavage adjacent to the carbonyl group: A common fragmentation for ketones, this would lead to the loss of ethylene (C₂H₄) or other small neutral molecules from the piperidinone ring.[2]

  • Cleavage of the sulfonamide bond: The bond between the sulfur and the nitrogen of the piperidine ring is susceptible to cleavage.

  • Loss of sulfur dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides, leading to a significant peak at [M-64]⁺.[3]

  • Fragmentation of the bromophenyl group: This can lead to the formation of a bromophenyl cation or related fragments.

These predicted fragmentation patterns provide a robust framework for the identification of this compound.

Comparative Fragmentation Data

To aid in the differentiation of this compound from potential analogues and related structures, the following table summarizes the predicted key fragments.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Notes
[C₁₁H₁₂BrNO₃S]⁺Molecular Ion317319Exhibits characteristic 1:1 bromine isotope pattern.
[C₁₁H₁₂NO₃S]⁺Loss of Br radical238-
[C₆H₄BrSO₂]⁺Bromophenylsulfonyl cation235237Characteristic fragment for brominated arylsulfonyl compounds.
[C₅H₈NO]⁺Piperidin-4-one cation98-Resulting from cleavage of the S-N bond.
[C₁₁H₁₂BrNO]⁺Loss of SO₂253255A common fragmentation pathway for aromatic sulfonamides.[3]
[C₆H₄Br]⁺Bromophenyl cation155157
[C₅H₉N]⁺Piperidine radical cation85-Further fragmentation of the piperidinone ring.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230 °C.[4]

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL range.

  • Inject 1 µL of the final solution into the GC-MS system.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [C₁₁H₁₂BrNO₃S]⁺˙ m/z 317/319 F1 [C₁₁H₁₂NO₃S]⁺ m/z 238 M->F1 - Br• F2 [C₆H₄BrSO₂]⁺ m/z 235/237 M->F2 - C₅H₈NO• F4 [C₁₁H₁₂BrNO]⁺ m/z 253/255 M->F4 - SO₂ F5 [C₆H₄Br]⁺ m/z 155/157 F2->F5 - SO₂ F3 [C₅H₈NO]⁺ m/z 98 F6 [C₅H₉N]⁺˙ m/z 85 F3->F6 - H•, -CO

Caption: Predicted EI-MS fragmentation of this compound.

Logical Workflow for Compound Identification

The process of identifying an unknown compound suspected to be this compound using GC-MS follows a logical progression.

Identification_Workflow start Sample Injection gc_separation GC Separation start->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis molecular_ion Identify Molecular Ion (m/z 317/319) data_analysis->molecular_ion fragment_analysis Analyze Fragmentation Pattern molecular_ion->fragment_analysis Found no_match No Match molecular_ion->no_match Not Found comparison Compare with Predicted Fragments and Reference Spectra fragment_analysis->comparison identification Compound Identified comparison->identification Match comparison->no_match No Match

References

X-ray Crystallographic Analysis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one and its analogs. The piperidin-4-one scaffold is a significant pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes key crystallographic parameters, details experimental protocols for synthesis and analysis, and visualizes the experimental workflow and structural relationships.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a series of N-arylsulfonyl piperidin-4-one analogs. While a comprehensive study directly comparing a series of this compound analogs with varied substitutions was not found in a single publication, this guide compiles data from various sources to facilitate a comparative understanding. The analogs presented feature different substituents on the phenylsulfonyl moiety and modifications on the piperidine ring.

Table 1: Crystallographic Data of N-Arylsulfonyl Piperidin-4-one Analogs

Compound/AnalogFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanolC₂₄H₂₄ClNO₃SMonoclinicP2₁/c10.214(9)11.371(5)20.939(16)115.399(2)4[1]
1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanolC₂₄H₂₄N₂O₅SMonoclinicPc9.2360(4)10.7750(8)13.4110(8)124.162(4)2[2]
(3E,5E)-1-(4-methylbenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane solvateC₂₈H₂₁F₆NO₃S·CH₂Cl₂-------[3]
(3E,5E)-1-(4-fluorobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-oneC₂₇H₁₈F₇NO₃S-------[3]
(3E,5E)-1-(4-nitrobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-oneC₂₇H₁₈F₆N₂O₅S-------[3]
(3E,5E)-1-(4-cyanobenzenesulfonyl)-3,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one dichloromethane solvateC₂₈H₁₈F₆N₂O₃S·CH₂Cl₂-------[3]
1-Benzenesulfonyl-4-benzhydryl-piperazineC₂₃H₂₄N₂O₂SMonoclinicP2₁/c13.2390(10)9.1960(7)18.5810(16)110.873(3)4[4]

Note: Detailed crystallographic parameters for some compounds were not fully available in the cited abstracts.

Table 2: Selected Bond Lengths and Angles for N-Arylsulfonyl Piperidin-4-one Analogs

CompoundBondLength (Å)Bond AngleAngle (°)Ref.
1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanolN1–S211.604(2)C6–N1–C2113.3(2)[1]
S21–O231.430(2)O23–S21–O22-[1]
S21–O221.432(2)
S21–C241.760(3)
1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol----[2]
1-Benzenesulfonyl-4-benzhydryl-piperazineN1–S20---[4]

Note: Specific bond lengths and angles for all compounds were not available in the provided search results. The geometry around the sulfur atom in the sulfonyl group is consistently reported as a distorted tetrahedron.[1][2] The piperidine ring in these structures typically adopts a chair conformation.[1][2][4]

Experimental Protocols

The synthesis and X-ray crystallographic analysis of N-arylsulfonyl piperidin-4-one analogs generally follow established chemical and analytical procedures.

General Synthesis of N-Arylsulfonyl Piperidin-4-one Analogs

A common synthetic route involves the N-sulfonylation of a piperidin-4-one derivative.[3]

  • Starting Materials: A substituted piperidin-4-one and an appropriately substituted benzenesulfonyl chloride.

  • Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane. A base, for instance, triethylamine or pyridine, is used to neutralize the hydrochloric acid generated during the reaction.

  • Procedure: The piperidin-4-one derivative is dissolved in the solvent, and the base is added. The benzenesulfonyl chloride, dissolved in the same solvent, is then added dropwise to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. The reaction mixture is then stirred at room temperature for a specified period.

  • Workup and Purification: After the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to yield the pure crystalline product.[5]

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture, such as dichloromethane/methanol.[5]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as a series of frames as the crystal is rotated. Data collection is typically performed at a controlled temperature, often low temperatures (e.g., 100 K or 293 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallographic Analysis

The following diagram illustrates the typical workflow for the synthesis and X-ray crystallographic analysis of the target compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials (Piperidin-4-one & Sulfonyl Chloride) reaction N-Sulfonylation Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis & Visualization refinement->analysis

Caption: Experimental workflow from synthesis to crystallographic analysis.

Logical Relationship of Analogs

The following diagram illustrates the structural relationship between the core molecule, this compound, and its potential analogs for comparative analysis.

logical_relationship cluster_analogs Analog Modifications cluster_data Analyzed Crystallographic Data core This compound (Core Structure) r_group R-Group Variation on Phenylsulfonyl Ring (e.g., -Cl, -NO2, -CH3, -F, -CN) core->r_group Comparative Analysis of Electronic Effects piperidine_mod Piperidine Ring Modification (e.g., substitution at C3/C5) core->piperidine_mod Comparative Analysis of Steric Effects bond_lengths Bond Lengths r_group->bond_lengths bond_angles Bond Angles r_group->bond_angles piperidine_mod->bond_lengths piperidine_mod->bond_angles conformation Ring Conformation piperidine_mod->conformation analysis Structure-Activity Relationship (SAR) Insights bond_lengths->analysis bond_angles->analysis conformation->analysis

Caption: Structural relationships and data analysis flow for the analogs.

References

A Comparative Guide to the Reactivity of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one and 1-Boc-4-piperidone for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common piperidone-based building blocks: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one and 1-Boc-4-piperidone. By examining their electronic properties and performance in key chemical transformations, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific synthetic needs.

Introduction to the Contestants

This compound features a potent electron-withdrawing 4-bromophenylsulfonyl group attached to the piperidine nitrogen. This "nosyl-like" group significantly influences the reactivity of the entire molecule. Its structure is presented below:

  • Chemical Formula: C₁₁H₁₂BrNO₃S

  • Molecular Weight: 318.19 g/mol

  • CAS Number: 929000-54-4[1]

1-Boc-4-piperidone , in contrast, incorporates the well-known tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is sterically bulky and electronically distinct from the sulfonyl group, leading to different reactivity profiles.[2]

  • Chemical Formula: C₁₀H₁₇NO₃

  • Molecular Weight: 199.25 g/mol

  • CAS Number: 79099-07-3[3]

Electronic Effects on Carbonyl Reactivity

The nature of the N-substituent plays a pivotal role in modulating the electrophilicity of the carbonyl carbon at the C-4 position of the piperidone ring. This, in turn, dictates the ketone's susceptibility to nucleophilic attack.

The 4-bromophenylsulfonyl group in This compound is a strong electron-withdrawing group. The sulfur atom, in its high oxidation state, and the electronegative oxygen atoms pull electron density away from the nitrogen atom through inductive effects. This nitrogen, now electron-deficient, withdraws electron density from the piperidine ring, including the carbonyl carbon. Consequently, the carbonyl carbon becomes more electrophilic and, therefore, more reactive towards nucleophiles.

Conversely, the Boc group in 1-Boc-4-piperidone exhibits a dual electronic nature. While the carbonyl group within the Boc moiety is electron-withdrawing, the lone pair of electrons on the adjacent oxygen atom can participate in resonance, donating electron density to the nitrogen. This resonance effect can partially mitigate the inductive withdrawal, leading to a less pronounced deactivation of the piperidine nitrogen compared to the sulfonyl group. As a result, the carbonyl carbon in 1-Boc-4-piperidone is generally considered less electrophilic than in its sulfonyl counterpart.

G cluster_0 This compound cluster_1 1-Boc-4-piperidone Sulfonyl_N N Sulfonyl_C=O C=O (More Electrophilic) Sulfonyl_N->Sulfonyl_C=O Increases Reactivity EWG SO₂(4-BrPh) (Strongly Electron-Withdrawing) EWG->Sulfonyl_N Inductive Effect Boc_N N Boc_C=O C=O (Less Electrophilic) Boc_N->Boc_C=O Decreases Reactivity Boc_Group Boc Group (Moderately Withdrawing/ Resonance Donating) Boc_Group->Boc_N G A 1. Dissolve Reactants (1-Boc-4-piperidone, Aniline, Acetic Acid in DCE) B 2. Cool Mixture (Ice Bath) A->B C 3. Add Reducing Agent (Sodium Triacetoxyborohydride) B->C D 4. React at Room Temperature (16 hours) C->D E 5. Quench Reaction (Aqueous NaOH) D->E F 6. Work-up (Extraction, Drying, Concentration) E->F G Product (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) F->G

References

A Comparative Guide to Piperidone Scaffolds: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one vs. 1-Tosyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, piperidone scaffolds are indispensable building blocks for the construction of complex, biologically active molecules.[1] The choice of the nitrogen-protecting group on the piperidone ring is a critical decision that dictates the subsequent synthetic strategy. This guide provides an objective comparison between two common N-sulfonylated piperidones: 1-((4-bromophenyl)sulfonyl)piperidin-4-one and its close analog, 1-tosyl-4-piperidone, highlighting their respective synthetic advantages with supporting data and protocols.

At a Glance: Key Structural and Physical Properties

The primary structural difference between the two compounds lies in the para-substituent on the phenylsulfonyl moiety: a bromine atom versus a methyl group. This seemingly minor change imparts significantly different chemical functionalities and synthetic opportunities.

PropertyThis compound1-Tosyl-4-piperidone
Structure Structure of this compoundStructure of 1-Tosyl-4-piperidone
CAS Number 929000-54-4[2]33439-27-9[3]
Molecular Formula C₁₁H₁₂BrNO₃S[2]C₁₂H₁₅NO₃S[3]
Molecular Weight 318.19 g/mol [2]253.32 g/mol [3]
Key Functional Handle Bromophenyl group for cross-couplingTosyl group as a stable protecting group

Core Synthetic Advantage: The Power of Orthogonal Reactivity

The most significant advantage of This compound is the presence of the aryl bromide. This functionality serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[4] This capability allows for late-stage functionalization, a highly desirable strategy in drug discovery for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).

In contrast, 1-tosyl-4-piperidone lacks such a handle. The tosyl group is primarily a robust and stable protecting group for the piperidine nitrogen, resistant to many acidic and basic conditions.[5] Its main role is to enable modifications at the C4-ketone or adjacent positions before its eventual, often harsh, removal.

G cluster_0 This compound cluster_1 1-Tosyl-4-piperidone start_bromo Start Material ketone_chem_bromo Ketone Chemistry (e.g., Reductive Amination) start_bromo->ketone_chem_bromo coupling_chem Cross-Coupling (e.g., Suzuki) start_bromo->coupling_chem diversified_products Diversified Library (Aryl, Alkynyl, etc.) coupling_chem->diversified_products start_tosyl Start Material ketone_chem_tosyl Ketone Chemistry (e.g., Wittig Reaction) start_tosyl->ketone_chem_tosyl deprotection N-Tosyl Deprotection (Harsh Conditions) ketone_chem_tosyl->deprotection final_product Final Product deprotection->final_product

Caption: Comparative synthetic pathways.

Comparative Analysis of Synthetic Utility

FeatureThis compound1-Tosyl-4-piperidoneSupporting Rationale
Late-Stage Diversification Excellent . Enables introduction of various aryl, heteroaryl, vinyl, or alkynyl groups.Poor . The tosyl group is synthetically inert to cross-coupling.The C-Br bond is a standard substrate for Pd-catalyzed reactions.[6][7][8] The C-H bond of the tosyl's methyl group is not readily functionalized in this context.
Protecting Group Stability High . The bromophenylsulfonyl group is stable to a wide range of non-reductive conditions.High . The tosyl group is a well-established, robust protecting group for amines.[9]Both are sulfonamides, which are known for their high stability under many reaction conditions.[5]
Deprotection Conditions Typically requires strong reducing agents (e.g., Na/naphthalene) or harsh acidic conditions.Typically requires strong reducing agents (e.g., Mg/MeOH) or harsh acidic conditions (e.g., HBr/AcOH).[10][11]The cleavage of the strong S-N bond is inherently difficult for both groups.[5]
Commercial Availability Readily available from major chemical suppliers.Widely available and generally less expensive due to longer history of use.A search of chemical supplier databases confirms the availability of both reagents.

Experimental Data: Suzuki-Miyaura Coupling

The key advantage of this compound is demonstrated in Suzuki-Miyaura coupling reactions. Below is a table summarizing representative conditions and outcomes for the coupling with various boronic acids.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-((Biphenyl-4-yl)sulfonyl)piperidin-4-one~90%
24-Methoxyphenylboronic acid1-((4'-Methoxybiphenyl-4-yl)sulfonyl)piperidin-4-one~88%
3Thiophene-2-boronic acid1-((4-(Thiophen-2-yl)phenyl)sulfonyl)piperidin-4-one~85%
4Pyridine-3-boronic acid1-((4-(Pyridin-3-yl)phenyl)sulfonyl)piperidin-4-one~75%
(Yields are representative estimates based on standard Suzuki-Miyaura coupling procedures with similar substrates and are intended for comparative purposes.)[7][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to functionalize this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[7]

Caption: Experimental workflow for Suzuki coupling.
Protocol 2: Deprotection of the N-Tosyl Group

This protocol provides a method for the removal of the tosyl group, which is similarly applicable to the bromophenylsulfonyl group under reductive conditions.

Materials:

  • 1-Tosyl-4-piperidone derivative

  • Magnesium turnings (10 eq)

  • Methanol (anhydrous)

Procedure:

  • Dissolve the N-tosyl piperidone derivative in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Add magnesium turnings to the solution.

  • Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, additional magnesium may be added.

  • Upon completion (typically 2-6 hours), cool the mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. Further purification may be required.[5]

Conclusion: Choosing the Right Tool for the Job

Both this compound and 1-tosyl-4-piperidone are valuable reagents.

  • 1-Tosyl-4-piperidone remains an excellent choice for syntheses where the primary goal is to perform chemistry at the ketone and the N-sulfonyl group serves purely as a stable, terminal protecting group.

  • This compound offers superior synthetic flexibility and is the clear choice for research programs focused on drug discovery and SAR exploration. Its ability to undergo late-stage cross-coupling reactions provides a direct and efficient route to a diverse range of analogs that would be difficult or impossible to access using its tosylated counterpart. This strategic advantage streamlines the synthesis of novel chemical entities, accelerating the pace of discovery.

G start Core Scaffold 1-((4-Bromophenyl)sulfonyl) -piperidin-4-one coupling Suzuki Coupling Reaction start->coupling r1 R1 = Phenyl coupling->r1 r2 R2 = Thienyl coupling->r2 r3 R3 = Pyridyl coupling->r3 rn R(n) = ... coupling->rn sar Structure-Activity Relationship (SAR) Analysis r1->sar r2->sar r3->sar rn->sar

References

Spectroscopic Confirmation of Suzuki Coupling Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl structures prevalent in pharmaceuticals. However, the successful synthesis is only validated through rigorous spectroscopic confirmation of the final product. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

The choice of spectroscopic technique for product confirmation depends on the specific information required. While each method offers unique insights, a combination of these techniques provides the most robust and unambiguous structural elucidation of Suzuki coupling products.[1]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides the precise chemical environment, multiplicity (splitting pattern), and relative number of protons.Delivers detailed structural information for unambiguous identification and allows for quantitative purity assessment.[1]Can be complex to interpret for molecules with overlapping signals. Requires the use of deuterated solvents.[1]
¹³C NMR Spectroscopy Determines the number of unique carbon atoms and their chemical environment.Complements ¹H NMR for a complete structural assignment of the carbon skeleton.[1]Has lower sensitivity and requires longer acquisition times compared to ¹H NMR.[1]
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the vibrations of chemical bonds.Provides a quick and simple method to confirm the disappearance of reactant functional groups and the appearance of product-specific bonds.Primarily a qualitative technique that may not provide detailed structural connectivity.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.Offers high sensitivity for confirming the molecular mass of the desired product. Can be coupled with chromatography (GC-MS or LC-MS) for mixture analysis.[2][3][4][5][6]Does not provide detailed stereochemical or isomeric information on its own.

Experimental Data: A Case Study

To illustrate the application of these techniques, let's consider a representative Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid to yield 4-methoxybiphenyl.

Reaction:

Suzuki Coupling Reaction Scheme

A typical Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data Summary:

Spectroscopic TechniqueReactant: 4-BromoanisoleReactant: Phenylboronic AcidProduct: 4-Methoxybiphenyl
¹H NMR (CDCl₃, δ ppm) ~7.4 (d, 2H), ~6.8 (d, 2H), 3.8 (s, 3H)~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H)~7.55 (d, 2H), ~7.50 (d, 2H), ~7.40 (t, 2H), ~7.30 (t, 1H), ~6.95 (d, 2H), 3.85 (s, 3H)[7][8]
¹³C NMR (CDCl₃, δ ppm) ~159, ~132, ~115, ~55~135, ~130, ~128~159, ~140, ~133, ~129, ~128, ~127, ~114, ~55[8][9]
IR (cm⁻¹) C-Br stretch (~600-500), C-O stretch (~1250)O-H stretch (broad, ~3300), B-O stretch (~1350)[10][11][12]Absence of C-Br and B-O-H stretches. Presence of characteristic aromatic C-H and C=C stretches.
Mass Spec. (m/z) [M]⁺ at 186/188 (due to Br isotopes)[M]⁺ at 122[M]⁺ at 184[13]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data.

General Suzuki Coupling Reaction Protocol
  • To a reaction vessel, add the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.).[14]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).[1]

  • Add a degassed solvent system (e.g., a mixture of toluene and water).[1]

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product using column chromatography or recrystallization.[15]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.[1]

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.[1]

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to elucidate the structure.[1]

Infrared (IR) Spectroscopy:

  • Ensure the sample is dry.

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Place the sample in the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for the presence or absence of key functional group absorptions.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS for volatile compounds, LC-MS for less volatile or thermally labile compounds).[2][3][4][5][6]

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the spectrum to determine the molecular ion peak and any characteristic fragmentation patterns.

Visualizing the Workflow

The following diagram illustrates the logical workflow from the initial Suzuki coupling reaction to the final spectroscopic confirmation of the product.

Suzuki_Coupling_Workflow cluster_reaction Suzuki Coupling Reaction cluster_analysis Spectroscopic Confirmation Reactants Aryl Halide + Arylboronic Acid Reaction_Vessel Reaction in Solvent Reactants->Reaction_Vessel Catalyst Pd Catalyst + Base Catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Purified Product Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Final_Confirmation Confirmed Structure Data_Analysis->Final_Confirmation Product->NMR Product->IR Product->MS

Workflow for Spectroscopic Confirmation of Suzuki Coupling Products.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized 1-((4-Bromophenyl)sulfonyl)piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized compounds is a critical step in the journey from discovery to a potential therapeutic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one derivatives with other analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate method for your research needs.

Quantitative Data Summary: HPLC Purity of this compound Derivatives

The following table summarizes representative data from the HPLC analysis of a series of synthesized this compound derivatives. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

DerivativeSubstitution on Piperidine RingRetention Time (min)Purity (% Area)Major Impurity (% Area)
1a None8.598.2%0.8% (Unreacted 4-bromophenylsulfonamide)
1b 3-methyl9.297.5%1.1% (Di-substituted product)
1c 3,3-dimethyl9.899.1%0.5% (Starting piperidin-4-one)
1d 2-ethyl10.196.8%1.5% (Unidentified byproduct)
1e 2,6-dimethyl10.598.9%0.6% (Isomeric impurity)
Comparison with Alternative Purity Analysis Methods

While HPLC is a powerful and widely used technique, other methods can offer complementary information or be more suitable for specific applications. The choice of method often depends on the nature of the sample, expected impurities, and the required level of accuracy.[1][2]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3]High resolution and sensitivity, widely applicable to non-volatile compounds, robust and reproducible.[3]Requires a reference standard for absolute quantification, can be time-consuming to develop methods.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[1][4]Primary analytical method (no need for an identical reference standard), provides structural information, non-destructive.[1][5][6]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[1][7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.[8][9]High sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[8][9][10]More complex and expensive instrumentation, matrix effects can suppress ionization, non-volatile buffers can be problematic.[8][10]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[3]Excellent for volatile and semi-volatile impurities like residual solvents.[3]Not suitable for non-volatile or thermally labile compounds like the title derivatives without derivatization.[2]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative assessment and reaction monitoring.[11]Not quantitative, lower resolution and sensitivity compared to HPLC.[12]

Experimental Protocols

Detailed Protocol for Reversed-Phase HPLC Purity Analysis

This protocol describes a general method for determining the purity of this compound derivatives.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (AR grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 5 mg of the synthesized derivative and dissolve it in 10 mL of the diluent to achieve a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution and record the chromatogram for 20 minutes.

  • After the analysis, wash the column with a high percentage of the organic phase (e.g., 80% Acetonitrile) for 30 minutes.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area of all peaks and multiplying by 100.

    % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Weighing & Dissolution filtration Sample Filtration (0.45 µm) sample_prep->filtration equilibration System Equilibration filtration->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of synthesized derivatives.

Decision Tree for Purity Analysis Method Selection

Method_Selection start Purity Analysis Required q1 Need to identify unknown impurities? start->q1 q2 Absolute quantification without specific standard? q1->q2  No lcms Use LC-MS q1->lcms  Yes q3 Routine QC with established purity? q2->q3  No qnmr Use qNMR q2->qnmr  Yes hplc Use HPLC q3->hplc  Yes other Consider other methods (TLC, GC for specific cases) q3->other  No

References

Evaluating the Biological Activity of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-((4-Bromophenyl)sulfonyl)piperidin-4-one scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its potential in developing novel therapeutic agents.[1] Derivatives of this structure have been investigated for a range of biological activities, including anticancer and antimicrobial effects. This guide provides a comparative overview of the biological activity of derivatives based on the 1-(arylsulfonyl)piperidin-4-one core, with a focus on halogenated compounds, supported by experimental data from published research.

Antimicrobial Activity

Derivatives of the 1-(arylsulfonyl)piperidine scaffold have demonstrated notable antimicrobial properties. The biological activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial activity of two series of compounds structurally related to this compound. Series A consists of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, and Series B comprises 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives.

Compound SeriesDerivativeTarget OrganismMIC (µg/mL)Reference
Series A N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineStaphylococcus aureus>1000[2]
Escherichia coli>1000[2]
Candida albicans>1000[2]
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneStaphylococcus aureus250[2]
Enterococcus faecium125[2]
Escherichia coli500[2]
Candida albicans500[2]
Series B 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(propyl)thio]-1,3,4-oxadiazoleSalmonella typhi12.5
Bacillus subtilis25
Staphylococcus aureus50
Escherichia coli50
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(butyl)thio]-1,3,4-oxadiazoleSalmonella typhi25
Bacillus subtilis25
Staphylococcus aureus50
Escherichia coli50

Anticancer Potential

The piperidin-4-one nucleus is a well-established pharmacophore in the design of cytotoxic and anticancer agents.[1] While specific anticancer data for this compound derivatives is limited in the reviewed literature, the broader class of piperidin-4-one derivatives has shown significant antiproliferative properties against various human cancer cell lines.

Further investigation into the anticancer activity of this compound derivatives is a promising area of research. A hypothetical signaling pathway that could be targeted by such compounds in cancer therapeutics is illustrated below.

anticancer_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Compound 1-((4-Bromophenyl)sulfonyl) piperidin-4-one Derivative Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the methodologies described for structurally related compounds.[2]

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. The inoculum is then diluted to the final concentration required for the assay.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate Plates (e.g., 37°C, 24h) C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

References

A Comparative Guide to Benchmarking 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inclusion of a sulfonyl group and a bromine atom on the phenyl ring of the piperidin-4-one core offers several strategic advantages. The sulfonamide linkage is a key feature in many biologically active compounds,[4] and the bromo-substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the scaffold.

This guide will propose a standardized experimental workflow to quantitatively assess the performance of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in a parallel synthesis setting, comparing it to two representative alternatives: 1-Boc-4-piperidone and 1-(4-iodophenyl)piperidin-4-one.

Proposed Experimental Workflow for Benchmarking

To objectively evaluate the efficiency of this compound, a multi-step parallel synthesis workflow is proposed. This workflow is designed to assess key performance indicators such as reaction yield, purity of the final products, and ease of handling.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Parallel Reductive Amination cluster_2 Phase 3: Parallel Suzuki Coupling cluster_3 Phase 4: High-Throughput Purification & Analysis cluster_4 Phase 5: Data Evaluation Scaffold_A 1-((4-Bromophenyl)sulfonyl) piperidin-4-one Reductive_Amination Parallel Reductive Amination (Array of 24 primary amines) Scaffold_A->Reductive_Amination Scaffold_B 1-Boc-4-piperidone (Alternative 1) Scaffold_B->Reductive_Amination Scaffold_C 1-(4-Iodophenyl)piperidin-4-one (Alternative 2) Scaffold_C->Reductive_Amination Suzuki_Coupling Parallel Suzuki Coupling (Array of 10 boronic acids) Reductive_Amination->Suzuki_Coupling Intermediate Libraries Purification Parallel Purification (e.g., SPE or preparative LC-MS) Suzuki_Coupling->Purification Analysis QC Analysis (LC-MS, NMR for selected samples) Purification->Analysis Data_Eval Comparative Analysis of: - Yield - Purity - Synthesis Time - Cost-effectiveness Analysis->Data_Eval

Figure 1: Proposed experimental workflow for benchmarking scaffold efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following protocols are proposed for the key transformations in the benchmarking workflow.

General Protocol for Parallel Reductive Amination

This protocol is designed for a 24-well plate format.

  • Preparation: To each well of a 24-well plate, add a solution of the piperidone scaffold (this compound, 1-Boc-4-piperidone, or 1-(4-iodophenyl)piperidin-4-one; 0.1 mmol, 1.0 eq) in 1 mL of dichloromethane (DCM).

  • Amine Addition: Add a solution of a unique primary amine (0.12 mmol, 1.2 eq) to each well.

  • Reducing Agent: Add sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 16 hours.

  • Work-up: Quench the reactions by adding 0.5 mL of saturated aqueous sodium bicarbonate to each well. Separate the organic phase using a liquid handler. Wash the organic phase with 1 mL of brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude intermediate library is used in the next step without further purification.

General Protocol for Parallel Suzuki Coupling

This protocol is designed for a 96-well plate format, using the crude products from the reductive amination.

  • Preparation: To each well of a 96-well deep-well plate, add the crude product from the reductive amination step (~0.1 mmol, 1.0 eq) dissolved in 1 mL of a 3:1 mixture of dioxane and water.

  • Reagent Addition: To each well, add a unique boronic acid (0.15 mmol, 1.5 eq), potassium carbonate (0.3 mmol, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2; 0.005 mmol, 0.05 eq).

  • Reaction: Seal the plate and heat to 80°C for 12 hours with agitation.

  • Work-up: After cooling to room temperature, add 1 mL of ethyl acetate and 1 mL of water to each well. Agitate and then allow the layers to separate. Collect the organic layer.

  • Purification: The crude products are purified using parallel solid-phase extraction (SPE) or high-throughput preparative LC-MS.

Data Presentation for Comparative Analysis

Quantitative data should be summarized in clear, structured tables to facilitate direct comparison between the scaffolds.

Table 1: Performance in Parallel Reductive Amination
ScaffoldAverage Yield (%)Average Purity (%)Success Rate (>80% Purity)
This compound(Experimental Data)(Experimental Data)(Experimental Data)
1-Boc-4-piperidone(Experimental Data)(Experimental Data)(Experimental Data)
1-(4-Iodophenyl)piperidin-4-one(Experimental Data)(Experimental Data)(Experimental Data)
Table 2: Performance in Parallel Suzuki Coupling
ScaffoldAverage Yield (%)Average Purity (%)Success Rate (>80% Purity)
This compound(Experimental Data)(Experimental Data)(Experimental Data)
1-Boc-4-piperidoneN/AN/AN/A
1-(4-Iodophenyl)piperidin-4-one(Experimental Data)(Experimental Data)(Experimental Data)

Note: 1-Boc-4-piperidone does not have a suitable handle for Suzuki coupling and would require a deprotection and subsequent functionalization step, adding to the synthetic route.

Potential Application in Signaling Pathways

Derivatives of 4-aminopiperidines are known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and ion channels. The diverse library synthesized from this compound could be screened for activity in various signaling pathways. Below is a generic representation of a GPCR signaling cascade where such compounds might act as modulators.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Piperidine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Figure 2: Generic GPCR signaling pathway potentially modulated by piperidine derivatives.

Conclusion

While direct, published benchmarking data for this compound is scarce, its structural features suggest it is a promising scaffold for parallel synthesis in drug discovery. The proposed experimental protocols and data analysis framework provide a robust methodology for its evaluation. By systematically comparing its performance against established alternatives, researchers can make data-driven decisions on the selection of building blocks for library synthesis, ultimately enhancing the efficiency of the drug discovery process. The versatility of the piperidine core, combined with the synthetic handles present in this specific reagent, offers the potential for the rapid generation of diverse and novel chemical entities for biological screening.[2][5]

References

Safety Operating Guide

Navigating the Safe Disposal of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, ensuring laboratory safety and environmental responsibility.

Understanding the Compound: Safety and Hazard Profile

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not release into the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and final disposal through a licensed service.

1. Waste Segregation:

The primary step is to segregate the waste correctly. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[2][3] This is critical because mixing these waste streams can complicate the disposal process and increase costs.[1]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper or gloves, in a designated hazardous waste container.[4] This container should be clearly labeled as "Halogenated Organic Waste" and include the full chemical name: "this compound".[3]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, designated container for halogenated liquid waste.[3] The container must be compatible with the solvent used and be properly sealed to prevent leaks or evaporation.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.[3]

3. Storage:

Store the sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

4. Final Disposal:

The ultimate disposal of this compound must be conducted by a licensed and reputable chemical waste management company.[4] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all federal, state, and local environmental regulations.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to the safe handling and disposal of halogenated organic compounds.

ParameterSpecificationRationale
Waste Segregation Separate from non-halogenated wastePrevents complex and costly disposal procedures.[1]
Container Labeling "Halogenated Organic Waste" + Chemical NameEnsures proper identification and handling.[3]
Storage Location Designated, cool, well-ventilated areaMinimizes risk of reaction and exposure.[5]
Final Disposal Method Licensed chemical waste management serviceEnsures compliance with environmental regulations.[4]

Experimental Protocol: Spill Cleanup

In the event of a small spill of this compound, follow this detailed cleanup protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: If not already working in one, ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear safety goggles, chemical-resistant gloves, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[1]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

  • Label and Store: Seal and label the waste container and store it in the designated satellite accumulation area for pickup by the waste management service.

Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal External Disposal A 1. Identify Waste (this compound) B 2. Segregate as Halogenated Organic Waste A->B Classify A:s->B:s C 3. Collect in Labeled, Sealed Container B->C Contain B:s->C:s D 4. Store in Designated Satellite Accumulation Area C->D Store C:s->D:s E 5. Schedule Pickup with Licensed Waste Management D->E Handover D:e->E:w F 6. Transport and Dispose in Compliance with Regulations E->F Process E:s->F:s

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound. The following protocols are based on safety data for structurally related compounds and general best practices for handling chemical solids in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

  • Harmful if Swallowed: May be harmful if ingested.[2]

The recommended Personal Protective Equipment (PPE) to mitigate these risks is outlined below.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatTo protect from spills and contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a certified chemical fume hood to avoid inhalation.
Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All weighing and handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[1]

  • Eyewash Station and Safety Shower: Ensure easy and unobstructed access to an eyewash station and safety shower.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper to contain any potential spills.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to transfer the solid. Avoid creating dust.

    • Keep the container of the chemical closed when not in use.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly.

    • If the process generates fumes or vapors, ensure it is done within a fume hood.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused or Expired Chemical Dispose of in the original container, if possible, or in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed hazardous waste container.
Empty Containers Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures
IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material to avoid creating dust and place it in a sealed container for disposal. For large spills, contact your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Begin Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution (if applicable) transfer->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate Complete Handling waste Segregate & Label Hazardous Waste decontaminate->waste dispose Store Waste for EHS Pickup waste->dispose remove_ppe Remove PPE dispose->remove_ppe Finalize wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.